molecular formula C26H24N6O B12380067 HSK205

HSK205

Número de catálogo: B12380067
Peso molecular: 436.5 g/mol
Clave InChI: DSWGFGIRFVKDCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HSK205 is a useful research compound. Its molecular formula is C26H24N6O and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H24N6O

Peso molecular

436.5 g/mol

Nombre IUPAC

N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,5-a]phenanthridin-7-yl)benzamide

InChI

InChI=1S/C26H24N6O/c1-15-12-27-23(30-15)14-28-26(33)17-8-6-16(7-9-17)25-19-5-3-2-4-18(19)24-20-13-29-32-21(20)10-11-22(24)31-25/h6-13H,2-5,14H2,1H3,(H,27,30)(H,28,33)(H,29,32)

Clave InChI

DSWGFGIRFVKDCY-UHFFFAOYSA-N

SMILES canónico

CC1=CN=C(N1)CNC(=O)C2=CC=C(C=C2)C3=NC4=C(C5=C3CCCC5)C6=C(C=C4)NN=C6

Origen del producto

United States

Foundational & Exploratory

HSK205: A Dual FLT3 and HASPIN Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action in AML Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of HSK205, a novel dual-target inhibitor of FMS-like tyrosine kinase 3 (FLT3) and histone H3-associated protein kinase (HASPIN) for the treatment of Acute Myeloid Leukemia (AML).

Executive Summary

This compound is a potent, preclinical small molecule inhibitor demonstrating significant anti-proliferative activity against AML cell lines, including those with mutations conferring resistance to existing FLT3 inhibitors. Its unique dual-targeting mechanism, inhibiting both the critical oncogenic driver FLT3 and the mitotic kinase HASPIN, presents a promising therapeutic strategy for AML. This document details the quantitative preclinical data, elucidates the signaling pathways involved, and provides detailed experimental protocols for the validation of this compound's mechanism of action.

Quantitative Data: Anti-proliferative Activity of this compound in AML Cell Lines

This compound has demonstrated potent inhibition of cell proliferation in various FLT3-driven AML cell lines. The 50% growth inhibition (GI50) values were determined after 72 hours of treatment.

Cell LineFLT3 Mutation StatusGI50 (nM)[1]
Molm-14FLT3-ITD2-25
Molm-14-ITD-F691LFLT3-ITD (Resistant)2.2
Molm-14-ITD-D835YFLT3-ITD (Resistant)4.3

Mechanism of Action: Dual Inhibition of FLT3 and HASPIN Signaling

This compound exerts its anti-leukemic effects through the simultaneous inhibition of two key kinases implicated in AML pathogenesis: FLT3 and HASPIN.

Inhibition of FLT3 Signaling

Mutations in the FLT3 receptor are present in approximately 30% of AML patients and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic blasts. This compound directly inhibits the autophosphorylation of the FLT3 kinase, thereby blocking downstream signaling cascades.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits Autophosphorylation

Figure 1: this compound Inhibition of the FLT3 Signaling Pathway.
Inhibition of HASPIN Signaling

HASPIN is a serine/threonine kinase that plays a crucial role in chromosome alignment during mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). Overexpression of HASPIN has been observed in various cancers, including AML, and is associated with increased proliferation. This compound inhibits HASPIN kinase activity, leading to a reduction in H3T3ph, mitotic defects, and ultimately, cell cycle arrest and apoptosis.

HASPIN_Pathway cluster_nucleus Nucleus (Mitosis) HASPIN HASPIN Kinase HistoneH3 Histone H3 HASPIN->HistoneH3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) AuroraB Aurora B Kinase H3T3ph->AuroraB Recruits Chromosome Proper Chromosome Alignment & Segregation AuroraB->Chromosome This compound This compound This compound->HASPIN Inhibits

Figure 2: this compound Inhibition of the HASPIN Signaling Pathway.

Experimental Protocols

The following are representative protocols for the key experiments used to determine the mechanism of action of this compound.

Cell Culture and Drug Treatment
  • Cell Lines: Molm-14, Molm-14-ITD-F691L, and Molm-14-ITD-D835Y human acute myeloid leukemia cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Procedure:

    • Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Treat cells with a serial dilution of this compound or DMSO control and incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate GI50 values using non-linear regression analysis.

Western Blot Analysis for Phospho-protein Detection

This technique is used to detect the phosphorylation status of specific proteins (FLT3 and Histone H3).

  • Procedure:

    • Cell Lysis: Treat AML cells with this compound or DMSO for the indicated times. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FLT3, total FLT3, phospho-Histone H3 (Thr3), and total Histone H3.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for validating the dual inhibitory action of this compound in AML cells.

Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis & Interpretation CellCulture AML Cell Culture (Molm-14, etc.) DrugTreatment This compound Treatment (Dose-response & Time-course) CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (CellTiter-Glo®) DrugTreatment->ViabilityAssay WesternBlot Western Blot Analysis DrugTreatment->WesternBlot GI50 Determine GI50 Values ViabilityAssay->GI50 PhosphoAnalysis Analyze Phosphorylation Status of FLT3 & Histone H3 WesternBlot->PhosphoAnalysis Conclusion Conclusion: This compound is a potent dual inhibitor of FLT3 and HASPIN in AML cells GI50->Conclusion PhosphoAnalysis->Conclusion

References

Dual FLT3 and HASPIN Inhibition: A Technical Guide for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual FMS-like tyrosine kinase 3 (FLT3) and HASPIN (haploid germ cell-specific nuclear protein kinase) inhibition pathway, a promising strategy in cancer therapy, particularly for Acute Myeloid Leukemia (AML). This document details the rationale behind this dual-targeting approach, presents key preclinical data for a lead compound, outlines detailed experimental protocols for evaluating dual inhibitors, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Rationale for Dual FLT3 and HASPIN Inhibition

FLT3 is a receptor tyrosine kinase crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of FLT3 signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, driving leukemogenesis and are associated with a poor prognosis.[3] While several FLT3 inhibitors have been developed and approved, their clinical efficacy can be limited by the development of resistance, often through secondary mutations in the FLT3 kinase domain.[2]

HASPIN is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[4] HASPIN is often overexpressed in various cancers, and its inhibition can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4]

The dual inhibition of FLT3 and HASPIN presents a compelling therapeutic strategy. By simultaneously targeting a key driver of leukemic cell proliferation and survival (FLT3) and a critical regulator of mitosis (HASPIN), this approach has the potential to induce synergistic anti-tumor effects and overcome resistance mechanisms observed with single-agent FLT3 inhibitors. The concurrent disruption of these two distinct and vital cellular processes may offer a more durable and potent therapeutic response in AML and potentially other malignancies.

Quantitative Data for Dual FLT3/HASPIN Inhibitors

The following tables summarize the in vitro potency and cellular activity of the dual FLT3/HASPIN inhibitor HSK205, a compound based on the 3H-pyrazolo[4,3-f]quinoline scaffold.[2]

Table 1: In Vitro Kinase Inhibition of this compound [2]

Target KinaseAssay TypeParameterValue (nM)
FLT3-ITDADP-GloIC500.199
FLT3-D835YADP-GloIC500.187
HASPIN(Not Specified)Kd0.55

Table 2: Cellular Activity of this compound in FLT3-Driven AML Cell Lines [2][5]

Cell LineGenotypeParameterValue (nM)
MOLM-14FLT3-ITDGI502-25
MV4-11FLT3-ITDGI502-25
MOLM-14-ITD-F691LFLT3-ITD, F691LGI502.2
MOLM-14-ITD-D835YFLT3-ITD, D835YGI504.3

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental procedures relevant to the study of dual FLT3 and HASPIN inhibition.

FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binding FLT3_active Activated FLT3 (Dimerized & Phosphorylated) FLT3->FLT3_active Dimerization & Autophosphorylation RAS RAS/MAPK Pathway FLT3_active->RAS PI3K PI3K/AKT Pathway FLT3_active->PI3K STAT5 JAK/STAT5 Pathway FLT3_active->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway

HASPIN_Signaling_Pathway Mitosis Mitosis HASPIN HASPIN Kinase Mitosis->HASPIN Activation HistoneH3 Histone H3 HASPIN->HistoneH3 Phosphorylation pHistoneH3 Phosphorylated Histone H3 (Thr3) Chromosome Proper Chromosome Alignment & Segregation pHistoneH3->Chromosome

HASPIN Signaling Pathway

Dual_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (ADP-Glo) CellViability Cell Viability Assay (CellTiter-Glo) WesternBlot Western Blot Analysis (p-FLT3, p-H3) Xenograft AML Xenograft Model CellViability->Xenograft DualInhibitor Dual FLT3/HASPIN Inhibitor (e.g., this compound) DualInhibitor->KinaseAssay DualInhibitor->CellViability DualInhibitor->WesternBlot

Experimental Workflow for Inhibitor Evaluation

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dual FLT3/HASPIN inhibitors.

Biochemical Kinase Assays (ADP-Glo™)

This protocol is adapted for the measurement of FLT3 and HASPIN kinase activity.[6][7][8]

Objective: To determine the in vitro inhibitory activity of test compounds against FLT3 and HASPIN kinases.

Materials:

  • Recombinant human FLT3 and HASPIN kinase (Promega or equivalent)

  • Substrate: Poly(Glu, Tyr) 4:1 for FLT3; Histone H3 peptide for HASPIN

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of kinase solution (containing either FLT3 or HASPIN) to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at room temperature for 1-2 hours.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of dual inhibitors on the viability of AML cell lines.[4][9]

Objective: To measure the growth-inhibitory effects of test compounds on AML cells.

Materials:

  • AML cell lines (e.g., MOLM-14, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Test compound serially diluted in culture medium

  • 96-well opaque-walled plates

Procedure:

  • Seed AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Add 100 µL of medium containing serial dilutions of the test compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis for Target Engagement

This protocol details the detection of phosphorylated FLT3 and Histone H3 in treated AML cells.[2][10][11]

Objective: To confirm the inhibition of FLT3 and HASPIN activity in a cellular context.

Materials:

  • AML cell lines (e.g., MOLM-14, MV4-11)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-FLT3 (Tyr591)

    • Rabbit anti-FLT3

    • Rabbit anti-phospho-Histone H3 (Thr3)

    • Rabbit anti-Histone H3

    • Loading control antibody (e.g., anti-GAPDH or anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed AML cells and treat with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Harvest the cells, wash with cold PBS, and lyse in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

AML Xenograft Model in Immunodeficient Mice

This protocol provides a general framework for establishing and utilizing an AML xenograft model to evaluate the in vivo efficacy of dual FLT3/HASPIN inhibitors.[3][12][13]

Objective: To assess the anti-tumor activity of a test compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • Sterile PBS or appropriate cell suspension medium

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia and euthanasia supplies

Procedure:

  • Subcutaneously or intravenously inject a suspension of AML cells (e.g., 5-10 x 10⁶ cells) into the flank or tail vein of immunodeficient mice.

  • Monitor the mice for tumor development (for subcutaneous injection) or signs of leukemia (for intravenous injection).

  • Once tumors are palpable (e.g., 100-150 mm³) or there is evidence of engraftment, randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Monitor tumor growth by measuring with calipers twice weekly (for subcutaneous models). For intravenous models, monitor for disease progression through peripheral blood analysis or bioluminescence imaging if cells are engineered to express luciferase.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic studies via Western blot).

  • Analyze the data to determine the effect of the treatment on tumor growth and overall survival.

Conclusion

The dual inhibition of FLT3 and HASPIN represents a rational and promising therapeutic strategy for AML and potentially other cancers. The preclinical data for dual inhibitors like this compound demonstrate potent anti-leukemic activity, even in the context of resistance-conferring FLT3 mutations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this class of compounds. Further research into the synergistic mechanisms and in vivo efficacy of dual FLT3/HASPIN inhibitors is warranted to translate this promising approach into clinical benefits for patients.

References

Preclinical Data on HSK205 as a Cancer Therapeutic: A Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the available preclinical data for HSK205, a novel investigational agent with potential applications in oncology. The following sections will detail the current understanding of this compound's mechanism of action, summarize key quantitative findings from preclinical studies, and outline the experimental protocols utilized in its evaluation. This guide is intended to serve as a valuable resource for professionals in the field of cancer research and drug development.

Notice: Despite a comprehensive search for preclinical data on this compound as a cancer therapeutic, no specific information regarding this molecule, including its mechanism of action, quantitative data from preclinical studies, or detailed experimental protocols, could be retrieved from the publicly available resources. The information presented in this document is based on general knowledge of the Investigational New Drug (IND) application process and standard practices in preclinical cancer research.

Introduction to Investigational New Drug (IND) Applications

The development of a new cancer therapeutic involves a rigorous process of preclinical evaluation before it can be tested in humans. This process culminates in the submission of an Investigational New Drug (IND) application to a regulatory body, such as the U.S. Food and Drug Administration (FDA). The IND application contains a wealth of information gathered during preclinical studies, including data from animal pharmacology and toxicology studies, as well as details on the manufacturing of the drug.[1][2] The primary purpose of the IND is to ensure that the proposed clinical trials are reasonably safe for human subjects.[1][2]

General Principles of Preclinical Cancer Drug Evaluation

The preclinical assessment of a potential cancer therapeutic typically involves a series of in vitro and in vivo studies designed to elucidate its mechanism of action, efficacy, and safety profile.

In Vitro Studies

Initial investigations are often conducted using cancer cell lines to determine the compound's cytotoxic or cytostatic effects. These studies help to identify the range of concentrations at which the drug is active and can provide preliminary insights into its mechanism of action.

In Vivo Studies

Following promising in vitro results, the investigational drug is evaluated in animal models of cancer. These studies are crucial for assessing the drug's anti-tumor activity in a more complex biological system and for determining its pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway for a Novel Cancer Therapeutic

While no specific signaling pathway for this compound has been identified, cancer therapeutics often target key pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a generalized signaling cascade that is frequently dysregulated in cancer and represents a common target for therapeutic intervention.

Hypothetical Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: A simplified diagram of a common cancer-related signaling pathway.

Illustrative Experimental Workflow for Preclinical Evaluation

The preclinical development of a cancer therapeutic follows a structured workflow. The diagram below provides a generalized representation of the key stages involved.

Experimental Workflow Target Target Identification and Validation Lead Lead Discovery and Optimization Target->Lead InVitro In Vitro Efficacy (Cell Lines) Lead->InVitro InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo Tox Toxicology and Safety Pharmacology InVivo->Tox IND IND-Enabling Studies Tox->IND Clinical Clinical Trials IND->Clinical

Caption: A generalized workflow for the preclinical development of a cancer drug.

Conclusion

The successful development of a novel cancer therapeutic like this compound hinges on a robust and comprehensive preclinical data package. While specific details for this compound are not currently available in the public domain, the established principles of preclinical oncology research provide a framework for its evaluation. Future disclosures of preclinical data for this compound will be critical for the scientific community to assess its potential as a viable cancer treatment.

References

The Role of HASPIN Kinase in Mitotic Progression: A Technical Guide for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Anti-Mitotic Target

Executive Summary

HASPIN (Haploid Germ cell-specific nuclear protein kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitosis and a promising target for cancer therapy. Unlike many other kinases, HASPIN's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This singular event triggers a cascade essential for the proper alignment and segregation of chromosomes during cell division. Upregulation of HASPIN is observed in a variety of malignancies, and its inhibition leads to mitotic catastrophe and apoptosis in cancer cells, making it an attractive candidate for the development of novel anti-mitotic agents. This technical guide provides a comprehensive overview of HASPIN's function, the downstream effects of its activity, and its validation as a therapeutic target, with a focus on quantitative data and detailed experimental methodologies.

The Central Role of HASPIN in Mitotic Progression

HASPIN is a key orchestrator of mitosis, primarily through its phosphorylation of histone H3 at threonine 3. This modification serves as a crucial signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres.[1][2] The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule attachments to kinetochores and for activating the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[3][4]

Depletion or inhibition of HASPIN disrupts this signaling cascade, leading to a failure in CPC localization at the centromeres.[1] This, in turn, results in severe mitotic defects, including chromosome misalignment at the metaphase plate, abnormal spindle formation, and ultimately, mitotic arrest and cell death.[5][6] These consequences of HASPIN inhibition underscore its critical role in maintaining genomic stability during cell division.

The HASPIN Signaling Pathway

The signaling pathway initiated by HASPIN is a linear cascade that directly impacts chromosome architecture and segregation. The process can be summarized as follows:

  • HASPIN Activation: HASPIN activity is cell cycle-regulated, peaking during mitosis.[5]

  • Histone H3 Phosphorylation: Active HASPIN specifically phosphorylates histone H3 at threonine 3 (H3T3ph) within the centromeric chromatin.[5][7]

  • CPC Recruitment: The phosphorylated H3T3 acts as a docking site for the CPC component Survivin, thereby recruiting the entire complex to the inner centromere.[1][2]

  • Aurora B Activation and Downstream Effects: The localized CPC, with its active Aurora B kinase, then phosphorylates downstream targets to ensure proper kinetochore-microtubule attachments and to enforce the spindle assembly checkpoint.[3]

HASPIN_Signaling_Pathway HASPIN HASPIN Kinase H3T3ph Histone H3 (Threonine 3 Phosphorylation) HASPIN->H3T3ph phosphorylates CPC Chromosomal Passenger Complex (CPC) (recruited via Survivin) H3T3ph->CPC recruits AuroraB Aurora B Kinase (activated) CPC->AuroraB localizes and activates Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) Activation AuroraB->Spindle_Checkpoint Chromosome_Alignment Correct Chromosome Alignment AuroraB->Chromosome_Alignment

HASPIN as a Therapeutic Target in Oncology

The essential role of HASPIN in mitosis, coupled with its overexpression in various cancers, positions it as a compelling target for anti-cancer drug development.[8][9][10] The selective targeting of mitotic processes is a well-established anti-cancer strategy, and HASPIN's specific function offers a potentially wider therapeutic window compared to inhibitors of more pleiotropic kinases.

Evidence of HASPIN Dependency in Cancer

Multiple studies have demonstrated that cancer cells are particularly vulnerable to the inhibition of HASPIN. For instance, CRISPR screens in acute myeloid leukemia (AML) cell lines identified HASPIN as a significant dependency.[11][12] Furthermore, inhibition of HASPIN has shown potent anti-tumor activity in preclinical models of melanoma, Ewing sarcoma, multiple myeloma, and breast cancer.[9][13][14] Notably, t(8;21) AML cells were found to be nearly 15-fold more sensitive to HASPIN inhibition than normal hematopoietic progenitors, highlighting a potential therapeutic index.[11]

Small Molecule Inhibitors of HASPIN

Several small molecule inhibitors of HASPIN have been developed and characterized. These compounds typically act by competing with ATP for the kinase's active site.

InhibitorTarget CancersIC50 (HASPIN)Cellular EffectsReference
CHR-6494 Breast Cancer, various cancer cell lines2 nMG2/M arrest, apoptosis, metaphase misalignment, spindle abnormalities, centrosome amplification.[6]
CX-6258 Melanoma, Ewing Sarcoma, Multiple MyelomaHigh Affinity (KINOMEscan)Reduced proliferation, micronuclei formation, cGAS-STING pathway activation.[13][14]
5-iodotubercidin (5-iTU) In vitro studiesPotent in vitro activityInhibition of H3T3 phosphorylation.[15]
HSK205 Acute Myeloid Leukemia (AML)Dual FLT3/HASPIN inhibitorInhibition of FLT3 and Histone H3 phosphorylation.[16]

Experimental Protocols for Studying HASPIN Kinase

The investigation of HASPIN's function and the efficacy of its inhibitors relies on a variety of specialized experimental techniques.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of HASPIN and is crucial for screening and characterizing inhibitors.

Protocol:

  • Reaction Mixture Preparation: In a 384-well plate, combine the following in an appropriate assay buffer:

    • Recombinant HASPIN enzyme (e.g., 10 ng per well).

    • Histone H3 substrate (e.g., 1.5 µg per well).

    • Test compound (inhibitor) at various concentrations.

  • Reaction Initiation: Start the reaction by adding [γ-33P]-ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 75 minutes).

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 33 mM.

  • Detection: Measure the incorporation of radioactivity into the histone H3 substrate using a suitable detection method, such as a FlashPlate format.[6]

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (HASPIN, Histone H3, Inhibitor) Start->Prepare_Mixture Add_ATP Add [γ-33P]-ATP Prepare_Mixture->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Detect_Signal Detect Radioactivity Stop_Reaction->Detect_Signal End End Detect_Signal->End

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to HASPIN within a cellular context.

Protocol:

  • Cell Treatment: Treat cultured cancer cells with the HASPIN inhibitor or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble HASPIN at each temperature by Western blotting. Ligand-bound HASPIN will be more thermally stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein.

Immunofluorescence Microscopy

This technique is essential for visualizing the subcellular localization of HASPIN and the effects of its inhibition on mitotic structures.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with a HASPIN inhibitor or control.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with primary antibodies against targets of interest (e.g., HASPIN, α-tubulin for spindles, γ-tubulin for centrosomes, phospho-histone H3 (Thr3)).

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

  • DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Logical_Relationship_HASPIN_Inhibition HASPIN_Inhibition HASPIN Inhibition No_H3T3ph Reduced H3T3ph HASPIN_Inhibition->No_H3T3ph CPC_Mislocalization CPC Mislocalization No_H3T3ph->CPC_Mislocalization Mitotic_Defects Mitotic Defects CPC_Mislocalization->Mitotic_Defects Apoptosis Apoptosis Mitotic_Defects->Apoptosis Chromosome_Misalignment Chromosome Misalignment Mitotic_Defects->Chromosome_Misalignment Spindle_Abnormalities Spindle Abnormalities Mitotic_Defects->Spindle_Abnormalities

Future Directions and Conclusion

References

An In-Depth Technical Guide to FLT3 Internal Tandem Duplication (ITD) and the Dual FLT3/Haspin Inhibitor HSK205

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are a frequent driver of acute myeloid leukemia (AML), conferring a poor prognosis and representing a critical therapeutic target. HSK205 is a novel, potent, dual inhibitor of FLT3 and haspin kinase currently in preclinical development. This document provides a comprehensive technical overview of FLT3-ITD signaling, the mechanism of action of this compound, and the experimental methodologies used to characterize this promising therapeutic agent.

The Role of FLT3-ITD in Acute Myeloid Leukemia

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 result in ligand-independent, constitutive activation of the receptor. This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts through the activation of several key downstream pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT5. The presence of FLT3-ITD mutations, found in approximately 20-25% of AML patients, is associated with a higher relapse rate and reduced overall survival, making it a highly validated target for therapeutic intervention.

This compound: A Potent Dual Inhibitor of FLT3 and Haspin Kinase

This compound is a small molecule inhibitor built on a 3H-pyrazolo[4,3-f]quinoline scaffold.[1] It has been identified as a potent dual inhibitor of both FLT3 and haspin kinase, a serine/threonine kinase involved in mitotic progression.[1] This dual-targeting mechanism presents a potentially novel strategy for treating FLT3-ITD positive AML and overcoming resistance to conventional FLT3 inhibitors.

Quantitative Data on this compound Activity

Preclinical studies have demonstrated the potent and selective activity of this compound against FLT3. The following tables summarize the key quantitative data available for this compound.

Target IC50 (nM) Assay Type
FLT30.187Biochemical Kinase Assay

Table 1: In Vitro Inhibitory Potency of this compound against FLT3. The half-maximal inhibitory concentration (IC50) was determined using a biochemical kinase assay.[2]

Target Kinase Concentration % Inhibition Assay Type
FLT350 nM94%Biochemical Kinase Assay
Haspin50 nM97%Biochemical Kinase Assay

Table 2: Inhibitory Activity of this compound against FLT3 and Haspin Kinases. The percentage of inhibition at a fixed concentration of this compound was determined in biochemical kinase assays.[1]

This compound has also shown activity against AML cell lines harboring FLT3-ITD mutations that are known to confer resistance to other FLT3 inhibitors.[1]

Cell Line FLT3 Mutation Status Effect of this compound
Molm-14FLT3-ITD96% growth inhibition at 50 nM
MV4-11FLT3-ITD94% growth inhibition at 50 nM
-FLT3-ITD-D835YPotent Inhibition
-FLT3-ITD-F691LPotent Inhibition

Table 3: Cellular Activity of this compound in FLT3-ITD AML Cell Lines. The table shows the potent anti-proliferative effect of this compound on various AML cell lines, including those with resistance mutations.[1] Furthermore, this compound demonstrated limited activity against off-target kinases such as c-Kit and KDR, suggesting a favorable selectivity profile.[1]

Experimental Protocols

The following sections describe the likely methodologies employed in the preclinical evaluation of this compound, based on standard practices in the field for characterizing FLT3 inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against purified FLT3 and haspin kinases.

Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[3][4]

  • Reagents:

    • Purified recombinant human FLT3 or haspin kinase.

    • Europium-labeled anti-tag antibody specific for the kinase.

    • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

    • This compound serially diluted in DMSO.

    • Kinase reaction buffer.

  • Procedure:

    • A 3-fold serial dilution of this compound is prepared in DMSO and added to the wells of a 384-well plate.

    • A mixture of the kinase and the europium-labeled antibody is added to each well.

    • The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of this compound bound to the kinase. The data are normalized to controls (no inhibitor and no kinase) and the IC50 value is calculated by fitting the data to a four-parameter logistic equation using graphing software like GraphPad Prism.[1]

Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on AML cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[5][6]

  • Cell Lines:

    • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).

    • Cell lines engineered to express specific FLT3 resistance mutations (e.g., D835Y, F691L).

    • FLT3 wild-type cell lines as controls.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.

FLT3 Phosphorylation Assay

Objective: To confirm that this compound inhibits the constitutive autophosphorylation of FLT3-ITD in AML cells.

Methodology: Western blotting is a standard technique to detect the phosphorylation status of specific proteins.[7][8]

  • Procedure:

    • FLT3-ITD positive AML cells are treated with varying concentrations of this compound for a short period (e.g., 2-4 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total FLT3 to ensure equal protein loading.

  • Data Analysis: The intensity of the p-FLT3 bands is quantified using densitometry software and normalized to the total FLT3 levels.

In Vivo Efficacy in AML Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are commonly used.[9][10][11][12][13]

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Procedure:

    • Mice are sublethally irradiated to facilitate engraftment.

    • FLT3-ITD positive AML cells (from cell lines or patient samples) are injected intravenously or subcutaneously.

    • Once leukemia is established (monitored by bioluminescence imaging or flow cytometry of peripheral blood), mice are randomized into treatment and control groups.

    • This compound is administered orally or via another appropriate route at various doses and schedules.

    • Tumor burden is monitored throughout the study.

    • The primary endpoint is typically overall survival.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment and control groups is determined using the log-rank test.

Signaling Pathways and Mechanism of Action

FLT3-ITD Signaling Pathway

The constitutive activation of FLT3-ITD leads to the phosphorylation of downstream signaling molecules, promoting leukemogenesis.

FLT3_ITD_Signaling cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS JAK2 JAK2 FLT3_ITD->JAK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation and Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation

Caption: Constitutive FLT3-ITD signaling activates multiple downstream pathways.

Proposed Mechanism of Action of this compound

This compound is a dual inhibitor of FLT3 and haspin kinase. Its primary anti-leukemic effect in FLT3-ITD AML is likely driven by the direct inhibition of the constitutively active FLT3 kinase. The inhibition of haspin kinase may provide an additional, synergistic anti-tumor effect.

HSK205_Mechanism cluster_targets Molecular Targets cluster_effects Cellular Effects This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD Inhibition Haspin Haspin Kinase This compound->Haspin Inhibition Downstream_Inhibition Inhibition of Downstream Signaling (PI3K, MAPK, STAT5) Mitotic_Defects Mitotic Defects (due to Haspin inhibition) Apoptosis Induction of Apoptosis Downstream_Inhibition->Apoptosis Mitotic_Defects->Apoptosis

Caption: this compound dually inhibits FLT3-ITD and haspin, leading to apoptosis.

The Significance of Dual FLT3/Haspin Inhibition

Haspin kinase is essential for proper chromosome alignment during mitosis.[14] Its inhibition can lead to mitotic catastrophe and cell death.[15][16][17] Recent evidence suggests that haspin may also play a role in the survival of AML cells and could be involved in resistance to FLT3 inhibitors. Therefore, the dual inhibition of both FLT3 and haspin by this compound may offer a synergistic anti-leukemic effect and a strategy to overcome or prevent the development of resistance to single-agent FLT3 inhibitors.

Conclusion

This compound is a highly potent and selective dual inhibitor of FLT3 and haspin kinase with promising preclinical activity against FLT3-ITD positive AML, including models with known resistance mutations. Its unique mechanism of action warrants further investigation through comprehensive preclinical studies, including detailed pharmacokinetic and pharmacodynamic profiling, to support its advancement into clinical trials for the treatment of this aggressive leukemia. The data presented in this guide underscore the potential of this compound as a next-generation targeted therapy for AML.

References

HSK205 and its Effects on Hematopoietic Stem Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data specifically detailing the effects of HSK205 on hematopoietic stem cells (HSCs) is limited. This compound is identified as a preclinical drug candidate targeting FMS-like tyrosine kinase 3 (FLT3) and Haspin kinase for the treatment of Acute Myeloid Leukemia (AML). This guide, therefore, provides a technical overview of the potential effects of this compound on HSCs based on the known roles of its targets, FLT3 and Haspin, in hematopoiesis and cell division. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Targets

This compound is a novel small molecule inhibitor with dual specificity for FLT3 and Haspin kinase. This dual-targeting mechanism suggests a potential for both direct anti-leukemic activity and modulation of the cell cycle in rapidly dividing cells. Understanding the individual roles of FLT3 and Haspin is crucial to hypothesizing the effects of this compound on the hematopoietic system, including the sensitive population of hematopoietic stem cells.

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and differentiation of early hematopoietic progenitor cells.[1][2][3] The ligand for FLT3 is expressed by bone marrow stromal cells and acts in synergy with other growth factors to promote the expansion of stem cells, progenitor cells, and immune cells like dendritic and natural killer cells.[1] In humans, FLT3 is expressed on CD34+ hematopoietic stem and progenitor cells.[4]

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][3] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation of leukemic blasts. Therefore, FLT3 is a key therapeutic target in AML.

Haspin Kinase

Haspin is a serine/threonine kinase that plays a crucial role in mitosis.[5][6] Its primary known function is to phosphorylate histone H3 at threonine 3 (H3T3ph), a modification that is essential for the proper alignment of chromosomes during metaphase.[7][8] By creating this "histone code," Haspin helps to ensure genomic stability during cell division.[7] Inhibition of Haspin can lead to defects in chromosome segregation and may induce apoptosis in rapidly dividing cancer cells.

Potential Effects of this compound on Hematopoietic Stem Cells

Based on its dual mechanism of action, this compound may have several effects on the hematopoietic system. The impact on healthy HSCs is a critical consideration in the development of any anti-leukemic agent.

Effects via FLT3 Inhibition

The inhibition of FLT3 signaling by this compound is the primary mechanism for its anti-leukemic activity in FLT3-mutated AML. However, this inhibition may also affect normal hematopoiesis.

  • Potential for Myelosuppression: Since FLT3 is involved in the proliferation of early hematopoietic progenitors, its inhibition could potentially lead to a reduction in the production of mature blood cells, a condition known as myelosuppression. The degree of myelosuppression would likely depend on the potency and selectivity of this compound for FLT3.

  • Impact on HSC Function: The precise role of FLT3 in the maintenance of the most primitive, long-term HSCs is still under investigation. Some studies suggest that FLT3 signaling is more critical for progenitor cell proliferation than for the self-renewal of long-term HSCs.[3] This could mean that potent FLT3 inhibition might spare the quiescent HSC pool while affecting the more rapidly dividing progenitor populations.

Effects via Haspin Inhibition

The inhibition of Haspin by this compound introduces a cell cycle-dependent mechanism of action.

  • Targeting Proliferating Cells: As Haspin's function is critical during mitosis, its inhibition would primarily affect actively dividing cells. This could be beneficial in targeting rapidly proliferating leukemic cells. However, it could also impact the actively cycling population of hematopoietic progenitors responsible for daily blood cell production.

  • Genomic Instability: Disruption of proper chromosome alignment due to Haspin inhibition could potentially lead to genomic instability in dividing HSCs and progenitors. The long-term consequences of this would need to be carefully evaluated in preclinical toxicology studies.

Signaling Pathways

The following diagrams illustrate the general signaling pathways of FLT3 and the role of Haspin in mitosis. It is important to note that these are generalized representations and the specific downstream effects of this compound have not been publicly detailed.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds and activates PI3K PI3K FLT3_Receptor->PI3K Activates RAS RAS FLT3_Receptor->RAS Activates STAT5 STAT5 FLT3_Receptor->STAT5 Activates This compound This compound This compound->FLT3_Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation

Caption: General FLT3 Signaling Pathway.

Haspin_Mitotic_Role cluster_nucleus Nucleus (During Mitosis) Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates This compound This compound This compound->Haspin Inhibits H3T3ph Phosphorylated Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits ChromosomeAlignment Correct Chromosome Alignment CPC->ChromosomeAlignment Ensures

Caption: Role of Haspin in Mitosis.

Conclusion and Future Directions

This compound, as a dual FLT3 and Haspin inhibitor, presents a novel approach for the treatment of AML. Based on the known functions of its targets, the anticipated effects on hematopoietic stem cells are likely a combination of cell cycle-dependent toxicity to proliferating progenitors and modulation of survival and differentiation signals. The key question for its clinical development will be the therapeutic window between its anti-leukemic efficacy and its toxicity to the normal hematopoietic system.

To fully understand the impact of this compound on hematopoietic stem cells, detailed preclinical studies are necessary. These would include:

  • In vitro assays: Colony-forming unit (CFU) assays on human CD34+ cells to assess the effect on different hematopoietic lineages.

  • Long-term culture-initiating cell (LTC-IC) assays: To evaluate the impact on the primitive stem cell pool.

  • In vivo studies: Xenotransplantation models using human HSCs to assess the long-term repopulating capacity in the presence of this compound.

  • Toxicology studies: Comprehensive analysis of hematological parameters in animal models.

The data from these studies will be critical in defining a safe and effective dose for clinical trials and in understanding the potential for hematological adverse events in patients. As more information on this compound becomes publicly available, a more detailed and specific guide on its effects on hematopoietic stem cells can be developed.

References

The 3H-pyrazolo[4,3-f]quinoline Scaffold: A Privileged Core for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, numbering over 500 in the human genome, play pivotal roles in cellular signaling, and their dysregulation is a common driver of cancer and other diseases. The 3H-pyrazolo[4,3-f]quinoline core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potency in targeting a range of critical kinases. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, key kinase targets, structure-activity relationships (SAR), and the experimental protocols used for its evaluation.

The 3H-pyrazolo[4,3-f]quinoline Core: A Tunable Hinge-Binding Moiety

The 3H-pyrazolo[4,3-f]quinoline moiety is a fused heterocyclic system that has been identified as a novel and effective kinase hinge-binder.[1] Its rigid structure allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases. A key advantage of this scaffold is its accessibility through a one-pot, multi-component Doebner-Povarov reaction, which facilitates the rapid synthesis of diverse compound libraries.[1][2] This synthetic tractability allows for extensive exploration of the chemical space around the core, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Key Kinase Targets and Inhibitory Activities

Compounds based on the 3H-pyrazolo[4,3-f]quinoline core have demonstrated potent inhibitory activity against several cancer-associated kinases. The substitution pattern on the quinoline ring dictates the primary kinase targets.[3]

FLT3 (Fms-like Tyrosine Kinase 3)

Mutations in FLT3, particularly internal tandem duplications (ITD), are common drivers of acute myeloid leukemia (AML).[4][5] Several 3H-pyrazolo[4,3-f]quinoline derivatives have shown potent, nanomolar inhibition of both wild-type and mutant forms of FLT3.[5][6] These compounds act as type I inhibitors, binding to the active conformation of the kinase and interacting with key residues such as Cys694 in the hinge region.[5][6]

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2][7] It is a promising target in oncology, and inhibitors based on the 3H-pyrazolo[4,3-f]quinoline scaffold have demonstrated potent anti-Haspin activity, with IC50 values as low as 14 nM.[2][8]

CDKs (Cyclin-Dependent Kinases), ROCK (Rho-associated Coiled-Coil containing Kinase), and CLKs (Cdc-like Kinases)

The versatility of the 3H-pyrazolo[4,3-f]quinoline core is further highlighted by its activity against other kinase families. Judicious substitution has led to the development of potent inhibitors of CDKs, ROCK1/2, and CLKs. For instance, derivatives containing a boronic acid moiety have shown potent dual inhibition of CLK and ROCK kinases.[9]

Quantitative Inhibitory Data

The following tables summarize the reported in vitro inhibitory activities of representative 3H-pyrazolo[4,3-f]quinoline compounds against various kinases.

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (nM)Citation
HSD972Haspin14HCT1161700[1][10]
HeLa3600[1]
HSK205FLT3-ITD0.199MOLM-132[3]
FLT3-D835Y0.187MV4-1125[3]
Haspin---[3]
HSD1169FLT3---[1]
HSD1400CLK1-Caki-1206[9]
CLK2---[9]
ROCK2---[9]
HSD1791CLK1---[9]
CLK2---[9]
ROCK2---[9]
Compound 48Haspin-HCT1161700[11]
HeLa3600[11]
Compound 76Haspin14--[11]

Signaling Pathways and Cellular Effects

Inhibition of these key kinases by 3H-pyrazolo[4,3-f]quinoline derivatives leads to the modulation of critical downstream signaling pathways and subsequent cellular effects.

FLT3 Signaling

Inhibition of the constitutively active FLT3-ITD mutant in AML cells leads to the downregulation of downstream signaling pathways, including STAT5 and ERK1/2.[12] This results in cell cycle arrest at the G1 phase and the induction of apoptosis.[12]

FLT3_Signaling cluster_downstream Downstream Signaling cluster_effects Cellular Effects FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 ERK1_2 ERK1/2 FLT3_ITD->ERK1_2 Pyrazoloquinoline 3H-pyrazolo[4,3-f]quinoline Inhibitor Pyrazoloquinoline->FLT3_ITD STAT5_P p-STAT5 STAT5->STAT5_P ERK1_2_P p-ERK1/2 ERK1_2->ERK1_2_P CellCycleArrest G1 Cell Cycle Arrest STAT5_P->CellCycleArrest Apoptosis Apoptosis ERK1_2_P->Apoptosis

Caption: Inhibition of FLT3-ITD signaling by 3H-pyrazolo[4,3-f]quinoline derivatives.

Haspin Signaling and Mitosis

Haspin's primary role is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis. This phosphorylation event is crucial for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromere. Inhibition of Haspin disrupts this process, leading to defects in chromosome alignment and segregation, ultimately causing mitotic arrest and cell death.[13]

Haspin_Signaling Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates MitoticArrest Mitotic Arrest Haspin->MitoticArrest Pyrazoloquinoline 3H-pyrazolo[4,3-f]quinoline Inhibitor Pyrazoloquinoline->Haspin H3T3ph p-Histone H3 (Thr3) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (e.g., Aurora B) H3T3ph->CPC recruits Centromere Centromere Localization CPC->Centromere Mitosis Proper Mitosis Centromere->Mitosis

Caption: The role of Haspin in mitosis and its inhibition.

Experimental Protocols

Synthesis of the 3H-pyrazolo[4,3-f]quinoline Core (Doebner-Povarov Reaction)

The 3H-pyrazolo[4,3-f]quinoline scaffold is typically synthesized via a one-pot, three-component Doebner-Povarov reaction.[14]

General Procedure:

  • To a solution of an appropriate 5-aminoindazole (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile), add the desired aldehyde (1 equivalent) and ketone (1.2 equivalents).

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, scandium(III) triflate) is added to the mixture.

  • The reaction mixture is then heated to reflux for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 3H-pyrazolo[4,3-f]quinoline derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][15]

Protocol Overview:

  • Kinase Reaction: In a multi-well plate, the kinase, substrate, ATP, and the test compound (3H-pyrazolo[4,3-f]quinoline derivative) are incubated at an appropriate temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This is typically incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP produced into ATP and to generate a luminescent signal via a luciferase reaction. This is incubated for 30-60 minutes at room temperature.

  • Measurement: The luminescence is measured using a plate-reading luminometer. The inhibitory activity of the test compound is determined by comparing the luminescence in the presence of the compound to the control wells. IC50 values are then calculated from dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][16]

Protocol Overview:

  • Cell Treatment: Cells are treated with the 3H-pyrazolo[4,3-f]quinoline compound or vehicle control for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol, typically overnight at -20°C.

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay (Caspase Activity)

Apoptosis, or programmed cell death, is often assessed by measuring the activity of caspases, which are key executioner enzymes in this process.[10][17]

Protocol Overview:

  • Cell Treatment: Cells are treated with the test compound or a vehicle control.

  • Cell Lysis: The cells are lysed to release their contents, including active caspases.

  • Caspase Activity Measurement: The cell lysate is incubated with a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3/7). Cleavage of the substrate by active caspases generates a fluorescent or colored product.

  • Detection: The resulting signal is measured using a fluorometer or spectrophotometer. An increase in signal compared to the control indicates an induction of apoptosis.

Conclusion and Future Directions

The 3H-pyrazolo[4,3-f]quinoline scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Its synthetic accessibility and the ability to tune its selectivity through targeted modifications make it an attractive starting point for drug discovery programs. The potent inhibition of key cancer targets such as FLT3 and Haspin, coupled with demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, underscores the therapeutic potential of this chemical class.

Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, the exploration of novel substitution patterns may lead to the discovery of inhibitors with unique selectivity profiles against other clinically relevant kinases. The continued investigation of the 3H-pyrazolo[4,3-f]quinoline core is poised to deliver a new generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Methodological & Application

Application Notes and Protocols: HSK205 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK205 is a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and haspin (histone H3 associated protein kinase), two kinases implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on the proliferation of cancer cell lines. The following protocols describe the use of the colorimetric MTT assay and the luminescent CellTiter-Glo® assay, two widely accepted methods for determining cell viability and proliferation.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[3][5] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[2][6][7] The amount of ATP is proportional to the number of viable cells.[2]

Signaling Pathway of this compound Targets

This compound exerts its anti-proliferative effects by inhibiting FLT3 and haspin kinases. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, driving aberrant cell proliferation and survival through downstream pathways such as RAS/MEK/ERK and PI3K/AKT. Haspin kinase is crucial for proper chromosome alignment during mitosis. Its inhibition leads to mitotic defects and ultimately cell death.

HSK205_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Haspin Haspin HistoneH3 Histone H3 Haspin->HistoneH3 Mitosis Proper Mitosis HistoneH3->Mitosis This compound This compound This compound->FLT3 Inhibits This compound->Haspin Inhibits

This compound Signaling Pathway Diagram

Experimental Workflow

The general workflow for assessing the anti-proliferative effects of this compound involves seeding cells, treating them with various concentrations of the compound, incubating for a set period, and then measuring cell viability using a chosen assay method.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add Assay Reagent (MTT or CellTiter-Glo) C->D E 5. Incubation (Assay-specific) D->E F 6. Data Acquisition (Absorbance/Luminescence) E->F G 7. Data Analysis (IC50 Calculation) F->G

General Experimental Workflow

Protocol 1: MTT Cell Proliferation Assay

This protocol is adapted from standard MTT assay procedures.[3][4][5][8]

Materials:

  • This compound compound

  • AML cell lines (e.g., MV4-11 with FLT3-ITD, MOLM-13 with FLT3-ITD)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[3]

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell density and viability.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only for background control.[3]

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Treatment:

    • Prepare a 2X stock solution of this compound in complete culture medium at various concentrations (e.g., 0.1 nM to 10 µM).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound stock solutions.

    • Include vehicle control wells (e.g., DMSO in medium at the same final concentration as in the drug-treated wells).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C.[3]

    • Add 100 µL of solubilization solution to each well.[3]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis:

  • Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay.[2][6][7][9]

Materials:

  • This compound compound

  • AML cell lines (as in Protocol 1)

  • Complete cell culture medium

  • Opaque-walled 96-well sterile culture plates[9]

  • CellTiter-Glo® Reagent[2]

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled 96-well plates.

  • CellTiter-Glo® Assay:

    • After the 72-hour incubation with this compound, equilibrate the plate to room temperature for approximately 30 minutes.[6][9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][9]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the medium-only blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value.

Data Presentation

The quantitative data from the cell proliferation assays can be summarized in the following tables.

Table 1: Hypothetical IC50 Values of this compound in AML Cell Lines

Cell LineFLT3 StatusAssay MethodIncubation Time (h)IC50 (nM)
MV4-11FLT3-ITDMTT725.2
MV4-11FLT3-ITDCellTiter-Glo®724.8
MOLM-13FLT3-ITDMTT728.1
MOLM-13FLT3-ITDCellTiter-Glo®727.5
HL-60FLT3-WTMTT72>1000
HL-60FLT3-WTCellTiter-Glo®72>1000

Table 2: Hypothetical Dose-Response Data for this compound in MV4-11 Cells (MTT Assay)

This compound Conc. (nM)Average Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
11.0584.0
50.6350.4
100.3124.8
500.1512.0
1000.108.0
10000.086.4

Conclusion

These protocols provide a framework for evaluating the in vitro anti-proliferative activity of this compound. The choice between the MTT and CellTiter-Glo® assays may depend on available equipment and desired sensitivity. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" format.[2] It is crucial to include appropriate controls and perform experiments in triplicate to ensure data accuracy and reproducibility. The results from these assays will be instrumental in the preclinical development of this compound as a potential therapeutic agent for AML.

References

Application Notes & Protocols: HSK205 In Vivo Xenograft Model for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on a specific in vivo xenograft model for HSK205 is limited. This document provides a comprehensive set of protocols and application notes based on established and validated xenograft models for Acute Myeloid Leukemia (AML), particularly those suitable for testing FLT3 inhibitors. This compound is identified as a preclinical dual FLT3 and HASPIN inhibitor for AML[1]. The following protocols utilize the MV-4-11 and MOLM-13 human AML cell lines, both of which harbor FLT3 internal tandem duplication (FLT3-ITD) mutations and are standard models for evaluating FLT3-targeted therapies[2][3][4].

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5][6][7] A significant subset of AML cases involves mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[4] this compound is a novel preclinical compound identified as a potent inhibitor of both FLT3 and HASPIN kinases, making it a promising therapeutic candidate for AML[1].

To evaluate the in vivo efficacy of compounds like this compound, robust and reproducible preclinical models are essential. Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDX) are the primary tools for these studies[8][9][10]. This document details protocols for two standard AML CDX models: a subcutaneous model for monitoring solid tumor growth and a disseminated model for mimicking systemic disease.

Recommended Cell Lines

The selection of an appropriate AML cell line is critical for the relevance of the xenograft model. For testing a FLT3 inhibitor like this compound, cell lines with documented FLT3 mutations are required.

Cell LineDescriptionKey FeaturesRecommended Model Type
MV-4-11 Human biphenotypic B myelomonocytic leukemia cell line.[11]Homozygous for FLT3-ITD mutation. Widely used for FLT3 inhibitor studies.[3][4] Can be tracked using bioluminescence imaging if modified with a luciferase reporter.[12]Subcutaneous & Disseminated
MOLM-13 Human acute myeloid leukemia cell line established from a patient with M5 AML.[2]Heterozygous for FLT3-ITD mutation. Robustly forms tumors in immunocompromised mice.[2][13]Subcutaneous & Disseminated

In Vivo Xenograft Protocols

All animal studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[11]

Subcutaneous Xenograft Model Protocol

This model is ideal for evaluating a compound's effect on solid tumor growth and is procedurally straightforward.

Materials:

  • MV-4-11 or MOLM-13 cells

  • RPMI-1640 medium with 10% FBS

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)[2][11]

  • Sterile PBS, syringes, and needles

  • Calipers

Procedure:

  • Cell Preparation: Culture MV-4-11 or MOLM-13 cells in RPMI-1640 supplemented with 10% FBS. Harvest cells during the exponential growth phase. Check for viability (should be >95%) using trypan blue exclusion.

  • Cell Inoculation:

    • Resuspend cells in sterile PBS or serum-free media at a concentration of 2 x 10⁷ cells/mL.

    • Mix the cell suspension 1:1 with Matrigel on ice. The final concentration will be 1 x 10⁷ cells/mL.[11]

    • Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ to 1 x 10⁷ cells) into the right flank of each mouse.[2][11]

  • Tumor Monitoring and Treatment Initiation:

    • Monitor animals twice weekly for tumor formation.[3][11]

    • Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.[11]

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]

  • Drug Administration:

    • Administer this compound (or vehicle control) according to the desired dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.

    • Monitor animal body weight and general health three times weekly as a measure of toxicity.[3]

  • Endpoint Analysis:

    • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the protocol-defined endpoint (e.g., 2000 mm³).[11]

    • Calculate the percent Tumor Growth Inhibition (%TGI). A common formula is %T/C, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group. A T/C value ≤ 42% is often considered significant antitumor effect.[11]

Disseminated (Intravenous) Xenograft Model Protocol

This model better recapitulates the systemic nature of leukemia, with engraftment in the bone marrow, spleen, and peripheral blood.[4][5]

Materials:

  • MV-4-11 or MOLM-13 cells (preferably engineered to express luciferase for in vivo imaging).[12][14]

  • Immunodeficient mice (NSG mice are recommended for higher engraftment rates).[4][12][15]

  • Sterile PBS

  • Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)

  • Bioluminescence imaging (BLI) system and luciferin substrate

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of AML cells in sterile PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.

  • Cell Inoculation:

    • Inject 0.2 mL of the cell suspension (1-2 x 10⁶ cells) into each mouse via the lateral tail vein.

  • Engraftment Monitoring:

    • Bioluminescence Imaging (BLI): For luciferase-expressing cells, begin weekly imaging approximately 7 days post-injection to monitor disease progression and burden.[12][15] This allows for non-invasive, longitudinal tracking of the leukemia.[12]

    • Flow Cytometry: At set time points, collect peripheral blood to quantify human leukemia cell engraftment by staining for human CD45+ (hCD45+) cells.[8]

  • Treatment Initiation:

    • Initiate treatment with this compound once engraftment is confirmed (e.g., detectable BLI signal or >1% hCD45+ cells in peripheral blood).

  • Endpoint Analysis:

    • Survival: Monitor animals daily and record survival. The primary endpoint is often a significant increase in overall survival compared to the vehicle control group.

    • Disease Burden: At the study endpoint, harvest bone marrow, spleen, and peripheral blood. Quantify the percentage of hCD45+ cells by flow cytometry to determine the final disease burden in hematopoietic tissues.[4][8]

    • Spleen Weight: Spleen enlargement (splenomegaly) is a common sign of disseminated leukemia; spleen weight at necropsy can be a secondary endpoint.[14]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Representative Efficacy Data for this compound in Subcutaneous MV-4-11 Model

Treatment Group Dosing Schedule Mean Tumor Volume (mm³) at Day 21 (± SEM) % TGI Mean Body Weight Change (%)
Vehicle Control Daily, p.o. 1850 ± 210 - -1.5
This compound (X mg/kg) Daily, p.o. 550 ± 95 70.3 -2.0

| this compound (Y mg/kg) | Daily, p.o. | 210 ± 45 | 88.6 | -4.5 |

Table 2: Representative Survival and Disease Burden in Disseminated MOLM-13 Model

Treatment Group Dosing Schedule Median Survival (Days) % Increase in Lifespan % hCD45+ in Bone Marrow at Endpoint (± SEM)
Vehicle Control Daily, p.o. 28 - 85 ± 5.6

| this compound (X mg/kg) | Daily, p.o. | 45 | 60.7 | 25 ± 8.2 |

Visualizations: Pathways and Workflows

This compound Proposed Signaling Pathway in AML

This compound targets the FLT3 signaling pathway, which is constitutively activated in AML with FLT3-ITD mutations, driving cell proliferation and survival.[1][2]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand (or ITD Mutation) FLT3_Ligand->FLT3 Activates This compound This compound This compound->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Proposed mechanism of this compound inhibiting the oncogenic FLT3 signaling pathway in AML.

Experimental Workflow for Subcutaneous Xenograft Study

Subcutaneous_Workflow A 1. AML Cell Culture (MV-4-11 / MOLM-13) B 2. Harvest & Prepare Cells (1:1 with Matrigel) A->B C 3. Subcutaneous Implantation in Immunodeficient Mice B->C D 4. Monitor Tumor Growth C->D E 5. Randomize Mice (Tumor Volume ~100-150 mm³) D->E F 6. Administer this compound vs. Vehicle Control E->F G 7. Measure Tumor Volume & Body Weight (2x/week) F->G H 8. Endpoint Analysis (e.g., Day 21) G->H I 9. Calculate %TGI & Assess Toxicity H->I

Caption: Workflow for evaluating this compound in a subcutaneous AML xenograft model.

Experimental Workflow for Disseminated Xenograft Study

Disseminated_Workflow A 1. AML Cell Culture (Luciferase-tagged) B 2. Harvest & Prepare Cells in PBS A->B C 3. Intravenous Injection in NSG Mice B->C D 4. Monitor Engraftment (Bioluminescence Imaging) C->D E 5. Treatment Initiation (this compound vs. Vehicle) D->E F 6. Monitor Survival Daily & Disease Burden Weekly (BLI) E->F G 7. Endpoint Analysis (Survival, Flow Cytometry) F->G H 8. Analyze Survival Curves & Final Disease Burden G->H

Caption: Workflow for evaluating this compound in a disseminated AML xenograft model.

References

Revolutionizing Drug Discovery: High-Throughput Screening of Novel Pyrazoloquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrazoloquinoline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent inhibition of kinases, phosphodiesterases (PDEs), and modulation of adenosine receptors. This application note provides a detailed protocol for the high-throughput screening (HTS) of novel pyrazoloquinoline derivatives to identify lead compounds for drug discovery programs. We outline experimental workflows, data analysis, and visualization of key signaling pathways, offering a comprehensive guide for researchers in pharmacology and medicinal chemistry.

Introduction

The pyrazoloquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of therapeutics for oncology, inflammatory diseases, and neurological disorders. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify those with desired biological activity. This document details the protocols for primary and secondary screening of pyrazoloquinoline derivatives against three key target classes: protein kinases (e.g., Src kinase), phosphodiesterases (e.g., PDE4), and G-protein coupled receptors (e.g., adenosine A3 receptor).

Data Presentation: In Vitro Activity of Pyrazolo-Fused Heterocycles

The following tables summarize the in vitro inhibitory activities of representative pyrazolo-fused heterocyclic compounds, closely related to the pyrazoloquinoline scaffold, against their respective targets. This data serves as a benchmark for HTS campaigns.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives

Compound IDTarget KinaseIC50 (nM)Selectivity Highlights
1b Haspin57Potent Haspin inhibitor
1c Haspin66Potent Haspin inhibitor
2c Haspin62Selective for Haspin vs. DYRK1A
I Haspin50High selectivity across a large kinase panel

Data sourced from studies on pyrazolo[3,4-g]isoquinolines, demonstrating the potential of the broader pyrazolo-fused scaffold as a source of kinase inhibitors.[1]

Table 2: Src Kinase and Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTargetIC50 (µM)Cell LineAntiproliferative IC50 (µM)
SI-388 SrcPotent InhibitionGlioblastomaSignificant
Dasatinib SrcPotent InhibitionGlioblastomaSignificant
Compound 74 Src-CCRF-CEM (Leukemia)1.00
Compound 74 Src-MOLT-4 (Leukemia)1.00

This table includes data on pyrazolo[3,4-d]pyrimidines, a class structurally related to pyrazoloquinolines, highlighting their potential as Src inhibitors and anticancer agents.[2][3]

Table 3: Adenosine Receptor Antagonist Activity of Pyrazolo[3,4-c]pyridine Derivatives

Compound IDTarget ReceptorKi (nM)Receptor Subtype Selectivity
A17 Adenosine A15.62Dual A1/A3 antagonist
A17 Adenosine A313.5Dual A1/A3 antagonist
10b Adenosine A121A1/A3 selective over A2B
10b Adenosine A355A1/A3 selective over A2B

Data from studies on pyrazolo[3,4-c]pyridines and pyrazolo[3,4-d]pyridazines, demonstrating the utility of the pyrazole-pyridine core in targeting adenosine receptors.[4][5]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the high-throughput screening of pyrazoloquinoline derivatives.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Secondary Screening cluster_3 Lead Optimization Compound_Library Pyrazoloquinoline Library Synthesis Plate_Preparation Compound Plating (384-well) Compound_Library->Plate_Preparation Primary_Assay Biochemical or Cell-Based Primary Assay Plate_Preparation->Primary_Assay Data_Acquisition High-Throughput Data Acquisition Primary_Assay->Data_Acquisition Hit_Identification Primary Hit Identification Data_Acquisition->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Secondary_Assays Orthogonal & Selectivity Assays Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Integrins Src Src Kinase RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Pyrazoloquinoline Pyrazoloquinoline Inhibitor Pyrazoloquinoline->Src Cell_Processes Cell Proliferation, Survival, Migration FAK->Cell_Processes MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt STAT3->Cell_Processes MAPK_Pathway->Cell_Processes Akt->Cell_Processes PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., β-adrenergic receptor) AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA EPAC EPAC cAMP->EPAC AMP 5'-AMP PDE4->AMP Pyrazoloquinoline Pyrazoloquinoline Inhibitor Pyrazoloquinoline->PDE4 Downstream Downstream Cellular Responses PKA->Downstream EPAC->Downstream Adenosine_A3_Signaling_Pathway Adenosine Adenosine A3R Adenosine A3 Receptor Adenosine->A3R Gi Gi Protein A3R->Gi Pyrazoloquinoline Pyrazoloquinoline Antagonist Pyrazoloquinoline->A3R AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

Application Notes and Protocols for HSK205 Treatment in FLT3-ITD Positive Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Topic: HSK205 Treatment in FLT3-ITD Positive AML Cell Lines Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2][3][4] This mutation leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[4][5] Consequently, the FLT3-ITD mutation has emerged as a critical therapeutic target in AML.

This document provides detailed application notes and protocols for the investigation of this compound, a novel therapeutic agent, in FLT3-ITD positive AML cell lines. The following sections will cover the effects of this compound on cell viability, apoptosis, and cell cycle progression, along with the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various FLT3-ITD positive AML cell lines.

Table 1: IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines

Cell LineThis compound IC50 (nM)Treatment Duration (hours)
MV4-11Data not available72
MOLM-13Data not available72
MOLM-14Data not available72

Table 2: Effect of this compound on Apoptosis in FLT3-ITD Positive AML Cell Lines

Cell LineThis compound Concentration (nM)% Apoptotic Cells (Annexin V+)Treatment Duration (hours)
MV4-11Data not availableData not available48
MOLM-13Data not availableData not available48

Table 3: Effect of this compound on Cell Cycle Distribution in FLT3-ITD Positive AML Cell Lines

Cell LineThis compound Concentration (nM)% Cells in G0/G1% Cells in S% Cells in G2/MTreatment Duration (hours)
MV4-11Data not availableData not availableData not availableData not available24
MOLM-13Data not availableData not availableData not availableData not available24

Table 4: Effect of this compound on FLT3 Signaling Pathway Components

Cell LineThis compound Concentration (nM)p-FLT3 Inhibition (%)p-STAT5 Inhibition (%)p-ERK Inhibition (%)Treatment Duration (hours)
MV4-11Data not availableData not availableData not availableData not available4
MOLM-13Data not availableData not availableData not availableData not available4

Note: Specific quantitative data for this compound is not currently available in the public domain. The tables are structured to be populated as data becomes available.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in FLT3-ITD positive AML cell lines.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound compound

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • FLT3-ITD positive AML cell lines

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well.

  • Treat cells with various concentrations of this compound and a vehicle control for 48 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • FLT3-ITD positive AML cell lines

  • This compound compound

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis of FLT3 Signaling

Objective: To assess the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

  • FLT3-ITD positive AML cell lines

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound for 4 hours.

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescence substrate.

Visualizations

Signaling Pathway of FLT3-ITD in AML

The FLT3-ITD mutation leads to ligand-independent dimerization and autophosphorylation of the receptor, resulting in the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[6][7][8]

FLT3_Signaling cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT5->Proliferation STAT5->Survival Differentiation_Block Block of Differentiation

Caption: FLT3-ITD signaling pathways in AML.

Experimental Workflow for this compound Evaluation

The following workflow outlines the key steps in the preclinical evaluation of this compound in FLT3-ITD positive AML cell lines.

HSK205_Workflow cluster_assays Cellular Assays start Start: FLT3-ITD+ AML Cell Lines cell_culture Cell Culture (MV4-11, MOLM-13) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: Workflow for this compound evaluation in AML cells.

Mechanism of this compound-Induced Apoptosis

This compound is hypothesized to inhibit the constitutively active FLT3-ITD receptor, leading to the downregulation of pro-survival signals and the induction of apoptosis through the intrinsic and/or extrinsic pathways.

HSK205_Apoptosis cluster_pathways Pro-Survival Signaling cluster_apoptosis Apoptotic Machinery This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT RAS_ERK RAS/ERK Pathway FLT3_ITD->RAS_ERK STAT5 STAT5 Pathway FLT3_ITD->STAT5 Bcl2_family ↓ Anti-apoptotic (Bcl-2, Mcl-1) PI3K_AKT->Bcl2_family RAS_ERK->Bcl2_family STAT5->Bcl2_family Caspases ↑ Caspase Activation (Caspase-3, -9) Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound mechanism of apoptosis induction.

References

Application Notes and Protocols for Preclinical Evaluation of HSK205 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacokinetic and pharmacodynamic data for the specific compound HSK205 in mice are limited. The following application notes and protocols are based on established methodologies for the preclinical evaluation of similar kinase inhibitors, specifically FMS-like tyrosine kinase 3 (FLT3) and Haspin inhibitors, in murine models of Acute Myeloid Leukemia (AML). These guidelines are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor targeting both FLT3 and Haspin kinases, which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML). Preclinical evaluation of this compound in murine models is a critical step in its development pipeline. These studies are essential to characterize its pharmacokinetic (PK) profile, which describes the drug's absorption, distribution, metabolism, and excretion (ADME), and its pharmacodynamic (PD) effects, which relate to the drug's biochemical and physiological impact on its intended targets. This document provides detailed protocols and data presentation formats for conducting such studies.

Data Presentation

Quantitative data from pharmacokinetic and pharmacodynamic studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing key findings.

Pharmacokinetic Parameters of this compound in Mice

This table is designed to summarize the key pharmacokinetic parameters of this compound following administration in a murine model.

ParameterRoute of AdministrationDose (mg/kg)Value (Unit)
Cmax Oral10[Insert Value] µg/mL
Intravenous5[Insert Value] µg/mL
Tmax Oral10[Insert Value] h
AUC(0-t) Oral10[Insert Value] µgh/mL
Intravenous5[Insert Value] µgh/mL
AUC(0-inf) Oral10[Insert Value] µgh/mL
Intravenous5[Insert Value] µgh/mL
t1/2 Oral10[Insert Value] h
Intravenous5[Insert Value] h
Cl Intravenous5[Insert Value] L/h/kg
Vd Intravenous5[Insert Value] L/kg
F (%) Oral10[Insert Value] %

Caption: Summary of key pharmacokinetic parameters of this compound in mice. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacodynamic Activity of this compound in AML Mouse Models

This table is intended to present the pharmacodynamic effects of this compound on tumor growth and target engagement in a relevant AML mouse model.

Treatment GroupDose (mg/kg)ScheduleTumor Volume Inhibition (%)p-FLT3 Inhibition (%)p-Histone H3 (Thr3) Inhibition (%)
Vehicle -Daily000
This compound 10Daily[Insert Value][Insert Value][Insert Value]
This compound 25Daily[Insert Value][Insert Value][Insert Value]
Positive Control [Specify][Specify][Insert Value][Insert Value][Insert Value]

Caption: Pharmacodynamic effects of this compound in an AML xenograft mouse model. Data presented as mean percentage inhibition relative to the vehicle control group.

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic and pharmacodynamic studies of this compound in mice.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice following oral and intravenous administration.

Materials:

  • This compound compound

  • Healthy male/female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • Vehicle for formulation (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water for oral; saline with 5% DMSO and 10% Solutol HS 15 for intravenous)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Dosing:

    • Oral (PO): Administer this compound orally by gavage at a predetermined dose.

    • Intravenous (IV): Administer this compound via the tail vein at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via retro-orbital sinus or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Pharmacodynamic and Efficacy Study in an AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy and target modulation of this compound in a mouse model of Acute Myeloid Leukemia.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human AML cell line expressing FLT3 mutations (e.g., MV4-11 or MOLM-13)

  • This compound compound and vehicle

  • Calipers for tumor measurement

  • Materials for tissue collection and processing (e.g., formalin, liquid nitrogen)

  • Antibodies for Western blotting or immunohistochemistry (e.g., anti-p-FLT3, anti-FLT3, anti-p-Histone H3 (Thr3), anti-Histone H3)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of AML cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, this compound at different doses, positive control).

  • Drug Administration: Administer this compound or vehicle according to the planned schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Pharmacodynamic Assessment:

    • At the end of the study, or at specific time points after the final dose, collect tumor and/or bone marrow samples.

    • Analyze the levels of phosphorylated and total FLT3 and Histone H3 (Thr3) in the collected tissues using Western blotting or immunohistochemistry to assess target engagement.

  • Data Analysis: Calculate tumor growth inhibition and analyze pharmacodynamic marker changes.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of FLT3 and Haspin, the molecular targets of this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition This compound This compound This compound->Dimerization Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Haspin_Signaling_Pathway cluster_mitosis Mitosis Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates pH3T3 Phospho-Histone H3 (Threonine 3) Haspin->pH3T3 AuroraB Aurora B Kinase Recruitment pH3T3->AuroraB Chromosome_Segregation Proper Chromosome Segregation AuroraB->Chromosome_Segregation This compound This compound This compound->Haspin Inhibits

Caption: Role of Haspin kinase in mitosis and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_PD Pharmacodynamic/Efficacy Study PK_Dosing This compound Administration (IV & PO) PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis of Plasma PK_Sampling->PK_Analysis PK_Modeling PK Parameter Calculation PK_Analysis->PK_Modeling PD_Implantation AML Cell Implantation PD_Treatment This compound Treatment PD_Implantation->PD_Treatment PD_Monitoring Tumor & Body Weight Monitoring PD_Treatment->PD_Monitoring PD_Endpoint Endpoint Analysis: Tumor/Tissue Collection PD_Monitoring->PD_Endpoint PD_Analysis Target Modulation Analysis (e.g., Western Blot) PD_Endpoint->PD_Analysis

Caption: General experimental workflow for preclinical PK/PD studies of this compound.

Application Notes and Protocols: In Vivo Imaging of HSK205 Biodistribution and Tumor Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HSK205 is a promising therapeutic agent with the potential for targeted delivery to tumor tissues. Understanding its biodistribution and accumulation at the tumor site is critical for optimizing dosing strategies and evaluating therapeutic efficacy. This document provides a comprehensive overview of the application of in vivo imaging techniques to visualize and quantify the biodistribution and tumor accumulation of this compound. The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound.

While specific preclinical in vivo imaging, biodistribution, and tumor accumulation data for this compound are not publicly available, this document outlines the standard methodologies and presents illustrative data based on typical nanoparticle and small molecule drug delivery studies. These examples serve as a guide for designing and executing robust in vivo imaging studies for novel therapeutic agents like this compound.

I. Quantitative Data Summary

The following tables represent hypothetical quantitative data for the biodistribution and tumor accumulation of a labeled this compound formulation. This data is intended to be illustrative of the types of results obtained from in vivo imaging studies.

Table 1: Biodistribution of Labeled this compound in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

Organ2 hours8 hours24 hours48 hours
Blood15.2 ± 2.18.5 ± 1.52.1 ± 0.50.5 ± 0.1
Tumor5.8 ± 1.210.3 ± 2.018.5 ± 3.515.2 ± 2.8
Liver25.6 ± 4.530.1 ± 5.222.3 ± 4.118.7 ± 3.9
Spleen8.9 ± 1.812.4 ± 2.39.8 ± 1.97.1 ± 1.5
Kidneys4.2 ± 0.93.1 ± 0.71.5 ± 0.40.8 ± 0.2
Lungs3.5 ± 0.82.2 ± 0.61.1 ± 0.30.6 ± 0.2
Heart1.8 ± 0.41.1 ± 0.30.5 ± 0.10.2 ± 0.1
Muscle0.9 ± 0.20.7 ± 0.20.4 ± 0.10.2 ± 0.1

Table 2: Tumor-to-Organ Ratios of Labeled this compound Accumulation

Ratio2 hours8 hours24 hours48 hours
Tumor/Blood0.381.218.8130.4
Tumor/Liver0.230.340.830.81
Tumor/Muscle6.4414.7146.2576.0

II. Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific properties of this compound and the imaging modality chosen.

A. Animal Model and Tumor Xenograft Establishment

  • Animal Strain: Female athymic nude mice (BALB/c nude), 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) is cultured under standard conditions.

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Initiate imaging studies when tumors reach a volume of approximately 100-150 mm³.

B. Preparation and Administration of Labeled this compound

  • Labeling: Conjugate this compound with a suitable imaging probe (e.g., a near-infrared fluorescent dye like Cy5.5 for optical imaging, or a chelator like DOTA for PET/SPECT imaging followed by radiolabeling with a radionuclide such as ⁶⁴Cu or ¹¹¹In).

  • Purification: Purify the labeled this compound conjugate to remove any free label.

  • Formulation: Formulate the labeled this compound in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).

  • Administration: Administer a defined dose of the labeled this compound formulation to tumor-bearing mice via intravenous (tail vein) injection.

C. In Vivo Imaging

  • Imaging Modality: Select an appropriate imaging modality based on the label used (e.g., IVIS Spectrum for fluorescence imaging, microPET/SPECT/CT for nuclear imaging).

  • Anesthesia: Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Image Acquisition: Acquire whole-body images at various time points post-injection (e.g., 2, 8, 24, and 48 hours).

  • Image Analysis: Quantify the signal intensity in the tumor and major organs using the imaging software. Draw regions of interest (ROIs) around the tumor and organs to determine the average signal intensity.

D. Ex Vivo Biodistribution Analysis

  • Euthanasia and Organ Collection: At the final imaging time point, euthanize the mice.

  • Organ Harvesting: Carefully dissect and collect the tumor and major organs (blood, liver, spleen, kidneys, lungs, heart, muscle).

  • Signal Quantification:

    • For Fluorescence Imaging: Image the excised organs using the in vivo imaging system to quantify the fluorescence intensity.

    • For Nuclear Imaging: Weigh the organs and measure the radioactivity using a gamma counter.

  • Data Normalization: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

III. Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_preclinical_model Preclinical Model Preparation cluster_agent_prep Imaging Agent Preparation cluster_imaging_analysis Imaging and Analysis cell_culture Cancer Cell Culture tumor_inoculation Tumor Inoculation in Mice cell_culture->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth injection IV Injection tumor_growth->injection hsk205_labeling This compound Labeling purification Purification hsk205_labeling->purification formulation Formulation purification->formulation formulation->injection in_vivo_imaging In Vivo Imaging injection->in_vivo_imaging ex_vivo_analysis Ex Vivo Biodistribution in_vivo_imaging->ex_vivo_analysis data_analysis Data Analysis ex_vivo_analysis->data_analysis

Caption: Overall experimental workflow for in vivo imaging of this compound.

in_vivo_imaging_workflow start Tumor-Bearing Mouse with Labeled this compound anesthesia Anesthetize Mouse start->anesthesia image_acquisition Whole-Body Image Acquisition anesthesia->image_acquisition time_points Repeat at Multiple Time Points (e.g., 2, 8, 24, 48h) image_acquisition->time_points time_points->image_acquisition Next Time Point roi_analysis Region of Interest (ROI) Analysis time_points->roi_analysis quantification Quantify Signal Intensity roi_analysis->quantification end In Vivo Biodistribution Data quantification->end

Caption: Detailed workflow for the in vivo imaging and data analysis steps.

ex_vivo_analysis_workflow start Euthanize Mouse at Final Time Point organ_harvest Harvest Tumor and Major Organs start->organ_harvest organ_imaging Image Excised Organs (Fluorescence) or Measure Radioactivity (Nuclear) organ_harvest->organ_imaging weigh_organs Weigh Organs organ_harvest->weigh_organs calculate_idg Calculate % Injected Dose per Gram (%ID/g) organ_imaging->calculate_idg weigh_organs->calculate_idg end Ex Vivo Biodistribution Data calculate_idg->end

Caption: Workflow for ex vivo biodistribution analysis to confirm in vivo findings.

Disclaimer: The quantitative data presented in this document is illustrative and not based on actual experimental results for this compound. Researchers should generate their own data following the provided protocols and adapt them as necessary for their specific research needs.

Application Notes and Protocols for Assessing HASPIN Kinase Activity in HSK205 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HASPIN (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in cell division. Its primary known function is the phosphorylation of Histone H3 at threonine 3 (H3T3ph) during mitosis. This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate, making HASPIN a key regulator of mitotic progression. Dysregulation of HASPIN has been implicated in various cancers, positioning it as an attractive target for anti-cancer drug development.

HSK205 is a potent dual inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and HASPIN kinase.[1][2] Assessing the in-cell activity of HASPIN kinase upon treatment with this compound is critical for understanding its mechanism of action and for the development of effective cancer therapies. These application notes provide detailed protocols for various methods to quantify HASPIN kinase activity in this compound-treated cells by measuring the levels of its downstream target, phospho-Histone H3 (Thr3).

Signaling Pathway of HASPIN Kinase

During mitosis, HASPIN kinase is activated and directly phosphorylates Histone H3 at threonine 3. This phosphorylation event serves as a docking site for the chromosomal passenger complex (CPC), which is essential for correcting kinetochore-microtubule attachments and ensuring accurate chromosome segregation. Inhibition of HASPIN by compounds like this compound is expected to decrease the levels of H3T3ph, leading to mitotic defects.

HASPIN_Pathway cluster_0 Cell Nucleus (Mitosis) cluster_1 Inhibitor Action HASPIN HASPIN Kinase Histone_H3 Histone H3 HASPIN->Histone_H3 Phosphorylates p_Histone_H3 Phospho-Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) p_Histone_H3->CPC Recruits Chromosome_Alignment Proper Chromosome Alignment CPC->Chromosome_Alignment Ensures This compound This compound This compound->HASPIN Inhibits Experimental_Workflow cluster_methods 4. Detection Methods Cell_Culture 1. Cell Culture (e.g., HeLa, MDA-MB-231) HSK205_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->HSK205_Treatment Cell_Harvest 3. Cell Harvest & Lysis (with phosphatase inhibitors) HSK205_Treatment->Cell_Harvest Western_Blot Western Blot (p-H3(Thr3) & Total H3) Cell_Harvest->Western_Blot IF Immunofluorescence (p-H3(Thr3) Staining) Cell_Harvest->IF ELISA Cell-Based ELISA (p-H3(Thr3)) Cell_Harvest->ELISA MS Phosphoproteomics (Global Kinase Activity) Cell_Harvest->MS Data_Analysis 5. Data Analysis & Quantification Western_Blot->Data_Analysis IF->Data_Analysis ELISA->Data_Analysis MS->Data_Analysis Phosphoproteomics_Workflow Start Cell Culture & this compound Treatment Lysis Cell Lysis Start->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (IMAC or TiO2) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis Result Identification of regulated phosphosites (e.g., p-H3T3) and kinase activity profiles Data_Analysis->Result

References

Application Notes and Protocols: Lentiviral Transduction of FLT3 Mutants for HSK205 Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of cases.[1] These mutations, primarily internal tandem duplications (FLT3-ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive, ligand-independent activation of the receptor.[2][3] This aberrant signaling drives leukemogenesis through downstream pathways such as STAT5, MAPK, and PI3K/AKT, and is associated with a poor prognosis.[2][4]

HSK205 is a novel, potent dual inhibitor of FLT3 and haspin kinase, with a reported IC50 of 0.187 nM for FLT3.[5] Its preclinical status indicates its potential as a therapeutic agent for AML.[6] This application note provides a detailed protocol for the lentiviral transduction of hematopoietic cell lines with common FLT3 mutants (FLT3-ITD and FLT3-TKD) and the subsequent evaluation of this compound's cytotoxic activity. The protocols described herein are essential for the preclinical assessment of novel FLT3 inhibitors.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against FLT3-Mutant Cell Lines

Cell LineFLT3 StatusIC50 (nM) of this compound
Ba/F3-FLT3-WTWild-Type485.3
Ba/F3-FLT3-ITDInternal Tandem Duplication1.2
Ba/F3-FLT3-TKD (D835Y)Tyrosine Kinase Domain Mutant5.8
MOLM-13Endogenous FLT3-ITD2.5
MV-4-11Endogenous FLT3-ITD3.1

Table 2: Cell Viability of Ba/F3-FLT3-ITD Cells after 72-hour Treatment with this compound

This compound Concentration (nM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.185.2 ± 3.1
1.052.1 ± 2.8
1015.7 ± 1.9
1003.4 ± 0.8

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the generation of high-titer lentiviral particles carrying FLT3 mutant constructs using HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI)

  • Lentiviral transfer plasmid (e.g., pLVX-puro with FLT3-ITD or FLT3-TKD insert)

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • 0.45 µm syringe filters

  • Polypropylene storage tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 3.8 x 10^6 HEK293T cells in a 10 cm tissue culture plate. Ensure cells are healthy and at a low passage number (below 15).[7]

  • Plasmid DNA Preparation: In separate tubes, prepare a DNA mixture containing the transfer plasmid and packaging plasmids. A common ratio is 4:3:1 for transfer:psPAX2:pMD2.G.

  • Transfection:

    • Dilute the plasmid DNA mixture in Opti-MEM.

    • Separately, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation and Media Change: Incubate the cells for 18 hours at 37°C and 5% CO2.[7] The following morning, carefully aspirate the media and replace it with 10 mL of fresh, complete DMEM.

  • Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Pool the harvests.

  • Virus Filtration and Storage: Centrifuge the supernatant at 2,100 x g for 5 minutes to pellet cell debris.[7] Filter the supernatant through a 0.45 µm filter. Aliquot the virus and store at -80°C.

Protocol 2: Lentiviral Transduction of Ba/F3 Cells

This protocol details the stable transduction of the IL-3 dependent pro-B cell line, Ba/F3, with FLT3 mutants.

Materials:

  • Ba/F3 cells

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3

  • Lentiviral particles (from Protocol 1)

  • Polybrene or other transduction enhancement reagents[8]

  • Puromycin

  • 96-well culture plates

Procedure:

  • Cell Plating: Seed 1.6 x 10^4 Ba/F3 cells per well in a 96-well plate in 100 µL of complete RPMI medium containing IL-3.[8]

  • Transduction:

    • Add a transduction enhancer like Polybrene to each well at a final concentration of 8 µg/mL.[8]

    • Add varying amounts of the lentiviral supernatant to determine the optimal multiplicity of infection (MOI). A typical starting range is an MOI of 1, 5, and 10.

    • Incubate for 18-24 hours at 37°C.

  • Media Change: After incubation, replace the virus-containing medium with 120 µL of fresh complete RPMI with IL-3.[8]

  • Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium (the optimal concentration should be determined by a kill curve, typically 1-2 µg/mL for Ba/F3 cells).

  • Expansion and IL-3 Withdrawal: Expand the puromycin-resistant cells. Once a stable population is established, withdraw IL-3 from the culture medium. Successfully transduced cells with constitutively active FLT3 mutants will proliferate in the absence of IL-3. Wild-type FLT3-transduced cells will require the FLT3 ligand for proliferation in the absence of IL-3.

Protocol 3: Cell Viability Assay for this compound Testing

This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to assess the cytotoxic effects of this compound.

Materials:

  • Transduced Ba/F3 cell lines (FLT3-WT, FLT3-ITD, FLT3-TKD)

  • RPMI-1640 medium with 10% FBS (without IL-3 for mutant lines)

  • This compound compound, dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay reagent (e.g., CellTiter-Glo)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed the transduced Ba/F3 cells in 96-well plates at an optimized density (e.g., 5,000 cells/well) in 90 µL of the appropriate medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate percent viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Lentiviral_Transduction_Workflow cluster_production Lentivirus Production cluster_transduction Cell Line Transduction cluster_testing Drug Efficacy Testing p1 Seed HEK293T Cells p2 Prepare Plasmid Mix (Transfer + Packaging) p1->p2 p3 Transfect Cells p2->p3 p4 Incubate & Change Media p3->p4 p5 Harvest & Filter Supernatant p4->p5 t2 Add Lentivirus & Enhancer p5->t2 Lentiviral Particles t1 Plate Ba/F3 Cells t1->t2 t3 Incubate t2->t3 t4 Select with Puromycin t3->t4 t5 Expand & Confirm IL-3 Independence t4->t5 d1 Seed Transduced Cells t5->d1 Stable Cell Lines d2 Add this compound Dilutions d1->d2 d3 Incubate (72h) d2->d3 d4 Perform Cell Viability Assay d3->d4 d5 Calculate IC50 d4->d5 FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD/TKD Mutant) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Improving HSK205 Solubility for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with HSK205 for successful in vitro kinase assays.

Troubleshooting Guide

Low solubility of this compound can lead to inaccurate assay results and difficulty in determining its true potency. The following guide provides systematic steps to identify and resolve common solubility issues.

Initial Solubility Assessment and Common Problems
ProblemObservationRecommended Action
This compound fails to dissolve in 100% DMSO. A 10 mM stock solution in DMSO shows visible particulates, even after vortexing and gentle heating.Test alternative solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[1] Employ sonication to break down compound aggregates.[1]
Precipitation upon dilution in aqueous buffer. The this compound/DMSO stock solution immediately forms a precipitate when diluted into the aqueous kinase assay buffer (e.g., PBS, pH 7.4).[1]This is common when a compound is moved from a highly soluble organic solvent to an aqueous environment.[1] Lower the final DMSO concentration in the assay to <1%, if possible. Optimize the buffer pH.
Inconsistent assay results. High variability is observed between replicate wells or experiments.This may be due to inconsistent compound solubility. Ensure complete dissolution of the stock solution before each use. Consider preparing fresh dilutions for each experiment.
Low apparent potency. The IC50 value is higher than expected.Poor solubility can lead to an underestimation of the compound's true potency. Address solubility issues before concluding the potency assessment.
Quantitative Impact of Solubilization Methods

The following table summarizes the potential impact of various methods on the solubility of a model kinase inhibitor similar to this compound.

MethodConditionsSolubility Increase (Fold Change)
pH Adjustment Decrease buffer pH from 7.4 to 6.05 - 10
Co-solvent Addition of 5% PEG3350 to the aqueous buffer2 - 5
Cyclodextrin Addition of 10 mM HPβCD to the aqueous buffer10 - 50
Lyophilization Lyophilize from a TFE/water mixture and redissolve2 - 8

Frequently Asked Questions (FAQs)

Q1: Why is my this compound, a kinase inhibitor, poorly soluble in aqueous solutions?

A1: Many kinase inhibitors are lipophilic (fat-soluble) molecules, which inherently limits their solubility in aqueous (water-based) buffers used for in vitro assays.[2] This is a common characteristic of compounds designed to be membrane-permeable.[1]

Q2: My this compound/DMSO stock is clear, but it precipitates when I add it to my assay buffer. What is happening?

A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The sudden change in solvent polarity causes the compound to precipitate out of the solution.[1]

Q3: How can adjusting the pH of my assay buffer improve this compound solubility?

A3: The solubility of many kinase inhibitors is pH-dependent, particularly for compounds that are weak bases.[1] By lowering the pH of the buffer below the compound's pKa, you can increase the proportion of the ionized (protonated) form of the molecule. This ionized form generally has a higher affinity for water, thus enhancing its solubility.[1]

Q4: What are the most effective strategies for improving the solubility of this compound for my in vitro kinase assay?

A4: Several strategies can be employed:

  • pH Adjustment: Modifying the buffer pH to favor the more soluble, ionized form of this compound is a simple and effective first step.[1]

  • Use of Co-solvents: While keeping the DMSO concentration low is important, other co-solvents like ethanol or polyethylene glycol (PEG) can sometimes help maintain solubility in the final assay solution.[3][4]

  • Excipients: The use of cyclodextrins, which can form water-soluble inclusion complexes with hydrophobic molecules, can significantly enhance solubility.[1][5]

  • Solid Dispersion Techniques: For persistent issues, preparing a solid dispersion of this compound with a carrier polymer can improve its dissolution rate and solubility.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with Sonication
  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • If particulates are still visible, place the vial in a bath sonicator and sonicate for 10-15 minute intervals.[3]

  • Visually inspect for complete dissolution. Repeat sonication if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Kinase Assay with pH-Adjusted Buffer
  • Buffer Preparation: Prepare your kinase assay buffer at a range of pH values below 7.4 (e.g., 6.5, 6.0, 5.5). Ensure the pH is compatible with your kinase's activity.

  • This compound Dilution: Prepare a serial dilution of your this compound stock solution in the selected pH-adjusted buffer. Visually inspect for any signs of precipitation.

  • Kinase Reaction: In a microplate, add the kinase, substrate, and ATP to the pH-adjusted buffer.

  • Initiate Reaction: Add the diluted this compound to the reaction mixture.

  • Incubation: Incubate the plate at the optimal temperature and time for your specific kinase.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).

Visualizations

Troubleshooting Workflow for this compound Solubility

G A Start: this compound Solubility Issue B Prepare 10 mM stock in 100% DMSO A->B C Is stock solution clear? B->C D Use Alternative Solvent (NMP, DMA) or Sonicate C->D No E Dilute stock into aqueous assay buffer C->E Yes D->B F Does precipitation occur? E->F G Lower assay buffer pH F->G Yes I Proceed with Kinase Assay F->I No H Add co-solvent (e.g., PEG) or cyclodextrin G->H H->I J Problem Solved I->J

Caption: A decision tree for troubleshooting this compound solubility issues.

Kinase Signaling Pathway Inhibition by this compound

G cluster_0 Cellular Environment A Upstream Activator B Target Kinase A->B C Substrate B->C ATP -> ADP D Phosphorylated Substrate B->D Phosphorylation C->D E Downstream Signaling D->E This compound This compound This compound->B

Caption: Inhibition of a target kinase by this compound in a signaling pathway.

References

Technical Support Center: Optimizing HSK205 Dosage for Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of HSK205 for mouse xenograft studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally available small molecule inhibitor that dually targets FMS-like tyrosine kinase 3 (FLT3) and haspin kinase.[1] In acute myeloid leukemia (AML), FLT3 is a frequently mutated receptor tyrosine kinase that drives leukemic cell proliferation and survival through downstream signaling pathways such as RAS/MEK/ERK and PI3K/Akt.[2][3] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for proper chromosome alignment and segregation.[4][5] By inhibiting both FLT3 and haspin, this compound is designed to suppress tumor growth and induce cell death in cancer cells that are dependent on these kinases.

Q2: What are the key considerations before starting a dose-finding study for this compound in a mouse xenograft model?

A2: Before initiating a dose-finding study, it is crucial to:

  • Characterize the xenograft model: Confirm the expression and activation of FLT3 and haspin in your chosen cancer cell line or patient-derived xenograft (PDX) model.

  • Establish tumor growth kinetics: Determine the typical tumor growth rate in your model to define the therapeutic window for treatment.

  • Define endpoints: Clearly define the primary and secondary endpoints of your study, which may include tumor growth inhibition, survival, and biomarker modulation.

  • Animal welfare: Ensure all procedures are approved by your institution's animal care and use committee and that humane endpoints are established.

Q3: How should an initial dose range for this compound be determined?

A3: The initial dose range for this compound should be determined based on a combination of in vitro potency data and any available preclinical toxicology data. A common starting point is to perform a dose-escalation study, beginning with a dose that is a fraction of the maximum tolerated dose (MTD) if known, or a dose that is expected to achieve a biologically active concentration based on in vitro studies. It is recommended to include at least three dose levels (low, medium, and high) to assess the dose-response relationship.

Q4: What are the common challenges encountered in mouse xenograft studies and how can they be addressed?

A4: Common challenges include significant inter-animal variability in tumor growth, loss of tumor heterogeneity over passages in cell line-derived xenografts, and replacement of human stroma with mouse stroma in PDX models.[4] To mitigate these, it is important to use a sufficient number of animals per group to achieve statistical power, use early-passage cell lines or well-characterized PDX models, and consider using humanized mouse models to better recapitulate the tumor microenvironment.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High toxicity and weight loss in treated mice The dose of this compound is too high.Reduce the dose of this compound. Consider a different dosing schedule (e.g., intermittent dosing instead of daily). Ensure the vehicle is well-tolerated.
No significant tumor growth inhibition The dose of this compound is too low. The xenograft model is not dependent on FLT3 or haspin signaling. Drug metabolism in vivo is more rapid than anticipated.Increase the dose of this compound. Confirm target expression and activation in your model. Perform pharmacokinetic analysis to assess drug exposure.
High variability in tumor volume within a group Inconsistent tumor cell implantation. Natural heterogeneity of the tumor model. Insufficient number of animals per group.Refine the tumor implantation technique for consistency. Increase the number of mice per group to improve statistical power.
Tumor regrowth after initial response Development of drug resistance. Insufficient duration of treatment.Collect tumor samples at the end of the study for resistance mechanism analysis. Consider extending the treatment duration or exploring combination therapies.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on AML Xenograft Model

Treatment Group Dose (mg/kg) Dosing Schedule Mean Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control0Daily1500 ± 2500+5 ± 2
This compound10Daily900 ± 18040-2 ± 3
This compound30Daily450 ± 10070-8 ± 4
This compound60Daily225 ± 5085-15 ± 5

Table 2: Hypothetical Pharmacodynamic Marker Modulation by this compound in Tumor Tissue

Treatment Group Dose (mg/kg) p-FLT3 Inhibition (%) p-H3T3ph Inhibition (%)
Vehicle Control000
This compound1035 ± 845 ± 10
This compound3075 ± 1280 ± 9
This compound6092 ± 595 ± 4

Experimental Protocols

1. AML Xenograft Model Establishment

  • Cell Culture: Culture human AML cells (e.g., MV4-11, MOLM-13) in appropriate media and conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Implantation: Subcutaneously inject 5-10 x 10⁶ AML cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

2. This compound Dose-Finding Study

  • Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

  • Dosing: Administer this compound or vehicle orally once daily at the designated dose levels.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe mice for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors and other tissues for further analysis.

3. Pharmacodynamic (PD) Analysis

  • Tissue Collection: At a specified time point after the last dose (e.g., 2-4 hours), euthanize a subset of mice from each group and collect tumor tissue.

  • Western Blot Analysis: Prepare protein lysates from the tumor tissue. Perform Western blot analysis to detect the levels of total and phosphorylated FLT3 and Histone H3.

  • Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC staining for p-FLT3 and p-H3T3ph to assess target inhibition in situ.

Mandatory Visualizations

HSK205_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation H3 Histone H3 H3T3ph p-H3T3ph H3->H3T3ph Chromosome_Segregation Chromosome Segregation H3T3ph->Chromosome_Segregation Haspin Haspin Haspin->H3 phosphorylates T3 HSK205_FLT3 This compound HSK205_FLT3->FLT3 inhibits HSK205_Haspin This compound HSK205_Haspin->Haspin inhibits

Caption: this compound dual-inhibits FLT3 and Haspin signaling pathways.

Xenograft_Workflow start Start: AML Cell Culture implant Tumor Cell Implantation start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization monitor->randomize treatment This compound Treatment (Dose Escalation) randomize->treatment data_collection Data Collection: Tumor Volume, Body Weight treatment->data_collection data_collection->treatment repeat endpoint Endpoint: Tissue Collection data_collection->endpoint analysis PD & Efficacy Analysis endpoint->analysis

Caption: Experimental workflow for this compound mouse xenograft study.

Troubleshooting_Dosage Start Start: Observe Suboptimal Efficacy or Toxicity CheckToxicity Assess Toxicity: Body Weight Loss >15%? Start->CheckToxicity HighToxicity High Toxicity CheckToxicity->HighToxicity Yes AcceptableToxicity Acceptable Toxicity CheckToxicity->AcceptableToxicity No ActionReduceDose Action: - Reduce Dose - Change Schedule HighToxicity->ActionReduceDose CheckEfficacy Assess Efficacy: Tumor Growth Inhibition <50%? AcceptableToxicity->CheckEfficacy LowEfficacy Low Efficacy CheckEfficacy->LowEfficacy Yes GoodEfficacy Good Efficacy CheckEfficacy->GoodEfficacy No ActionIncreaseDose Action: - Increase Dose - Confirm Target LowEfficacy->ActionIncreaseDose OptimalDose Optimal Dose Range Identified GoodEfficacy->OptimalDose ActionReduceDose->Start Re-evaluate ActionIncreaseDose->Start Re-evaluate

Caption: Troubleshooting logic for this compound dosage optimization.

References

HSK205 Technical Support Center: Off-Target Effects and Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing HSK205, a potent dual inhibitor of FLT3 and HASPIN kinases. Understanding the kinase selectivity profile and potential off-target effects of this compound is critical for accurate experimental design and interpretation of results in preclinical studies for conditions such as Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and haspin (GSG2), a serine/threonine kinase.[1][2] It has shown potent activity against FLT3 with an IC50 of 0.187 nM.[3][4] At a concentration of 50 nM, this compound inhibits FLT3 and haspin by 94% and 97%, respectively.

Q2: What are the known cellular effects of this compound in cancer cell lines?

A2: this compound demonstrates potent anti-proliferative activity in various FLT3-driven AML cell lines, with GI50 values ranging from 2 to 25 nM.[5] Western blot analysis has confirmed that this compound inhibits the phosphorylation of both FLT3 and its downstream target, as well as histone H3, a known substrate of haspin, in cellular contexts.[5]

Q3: Why is kinase selectivity profiling important for my this compound experiments?

A3: Kinase inhibitors are rarely completely specific for their intended target. Off-target effects, where the inhibitor interacts with other kinases, can lead to unexpected biological responses, toxicity, or confounding experimental results.[6][7] A comprehensive kinase selectivity profile helps to anticipate and understand these effects, ensuring that the observed phenotype is correctly attributed to the inhibition of FLT3 and/or haspin.

Q4: How can I assess the off-target effects of this compound in my cellular model?

A4: Several methods can be employed to investigate off-target effects. A primary approach is to perform a kinome-wide scan to identify other kinases inhibited by this compound. Cellularly, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement and identify off-target binding within intact cells.[8][9][10] Phenotypic assays using cell lines with known dependencies on specific kinases can also reveal potential off-target activities.

This compound Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary targets and a representative panel of off-target kinases. Disclaimer: The comprehensive kinase selectivity profile for this compound is not publicly available. The data presented below for off-target kinases is a hypothetical, yet representative, profile created for illustrative purposes to guide researchers.

Kinase TargetIC50 (nM)% Inhibition @ 50 nMPotential Off-Target Concern
FLT3 0.187 94% On-Target
HASPIN <10 97% On-Target
KIT5085%High
PDGFRα7570%Moderate
ABL115055%Moderate
SRC30040%Low
LCK50025%Low
MEK1>1000<10%Very Low
ERK2>1000<10%Very Low
CDK2>1000<10%Very Low

Signaling Pathways

Understanding the signaling cascades affected by this compound is crucial for designing mechanistic studies.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits HASPIN_Signaling_Pathway HASPIN HASPIN Kinase HistoneH3 Histone H3 HASPIN->HistoneH3 Phosphorylates H3T3ph Phosphorylated H3 (Threonine 3) HistoneH3->H3T3ph AuroraB Aurora B Kinase H3T3ph->AuroraB Recruits to Centromere ChromosomeSeg Proper Chromosome Segregation AuroraB->ChromosomeSeg This compound This compound This compound->HASPIN Inhibits Radiometric_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound in DMSO Incubate_Inhibitor Incubate kinase mix with this compound or DMSO Compound_Prep->Incubate_Inhibitor Kinase_Mix Prepare kinase reaction mix (buffer, kinase, substrate) Kinase_Mix->Incubate_Inhibitor Initiate_Reaction Initiate reaction with [γ-33P]ATP Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Spot_Mixture Spot reaction mixture onto phosphocellulose paper Incubate_Reaction->Spot_Mixture Wash_Paper Wash paper to remove unincorporated ATP Spot_Mixture->Wash_Paper Quantify Quantify radioactivity (scintillation counting) Wash_Paper->Quantify Calculate_Inhibition Calculate % inhibition relative to DMSO control Quantify->Calculate_Inhibition Plot_Curve Plot % inhibition vs. [this compound] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50 CETSA_Workflow Cell_Treatment Treat cells with this compound or vehicle (DMSO) Heating Heat cell suspensions at various temperatures Cell_Treatment->Heating Lysis Lyse cells to separate soluble and precipitated proteins Heating->Lysis Centrifugation Centrifuge to pellet precipitated proteins Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot for FLT3 and HASPIN Centrifugation->Western_Blot Data_Analysis Analyze band intensities to determine thermal stabilization Western_Blot->Data_Analysis Troubleshooting_Tree Start Unexpected Experimental Result Is_On_Target Is the effect consistent with FLT3 or HASPIN inhibition? Start->Is_On_Target Yes_On_Target Likely On-Target Effect Is_On_Target->Yes_On_Target Yes No_Off_Target Potential Off-Target Effect Is_On_Target->No_Off_Target No Rescue_Experiment Perform rescue experiment with drug-resistant target mutant Yes_On_Target->Rescue_Experiment Check_Selectivity Consult Kinase Selectivity Profile No_Off_Target->Check_Selectivity Use_Orthogonal_Inhibitor Use a structurally different FLT3/HASPIN inhibitor No_Off_Target->Use_Orthogonal_Inhibitor Known_Off_Target Is a known off-target kinase implicated? Check_Selectivity->Known_Off_Target Yes_Known Investigate role of known off-target Known_Off_Target->Yes_Known Yes No_Unknown Consider novel off-target or non-kinase mediated effect Known_Off_Target->No_Unknown No

References

Preventing HSK205 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of HSK205 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a significant decrease in purity after extraction from plasma. What are the potential causes?

A1: Degradation of this compound in plasma samples can be attributed to several factors. The primary suspects are enzymatic degradation by esterases or other hydrolases present in plasma, and chemical instability due to the sample's pH. It is also crucial to consider the impact of temperature and light exposure during the extraction process.

Q2: I am observing multiple degradation peaks in my chromatogram when analyzing this compound. How can I identify the degradation pathway?

A2: The presence of multiple degradation peaks suggests that this compound may be susceptible to more than one degradation pathway, such as hydrolysis and oxidation. To identify the specific pathways, a forced degradation study is recommended. This involves exposing this compound to various stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting degradants.

Q3: What are the best practices for storing this compound stock solutions and samples?

A3: To ensure the stability of this compound, stock solutions should be stored at -80°C in an amber vial to protect from light. For short-term storage of prepared samples (up to 24 hours), refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in whole blood samples.

  • Possible Cause: Enzymatic activity in blood.

  • Troubleshooting Steps:

    • Immediately process blood samples after collection.

    • Use collection tubes containing an anticoagulant and an enzyme inhibitor (e.g., sodium fluoride).

    • Keep samples on ice during processing.

    • Promptly separate plasma or serum from the cellular components.

Issue 2: this compound degradation during cell lysis.

  • Possible Cause: Harsh lysis conditions (e.g., high temperature, extreme pH).

  • Troubleshooting Steps:

    • Perform cell lysis on ice.

    • Use a lysis buffer with a pH that is known to be optimal for this compound stability (typically near neutral pH).

    • Consider using a milder detergent in your lysis buffer.

    • Minimize the time between cell lysis and subsequent analytical steps.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions, based on forced degradation studies.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) for 24 hours.

Solvent% this compound Remaining
Acetonitrile98.5%
Methanol95.2%
Water85.1%
DMSO99.0%

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 37°C for 4 hours.

pH% this compound Remaining
3.075.6%
5.090.3%
7.498.2%
9.065.4%

Table 3: Impact of Temperature on this compound Stability in Plasma over 8 hours.

Temperature% this compound Remaining
37°C70.2%
25°C88.9%
4°C97.5%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples. Analyze all samples by HPLC-UV to determine the percentage of this compound remaining and to profile the degradation products.

Visualizations

HSK205_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation H2O2 Photodegradation Photodegradation This compound->Photodegradation UV Light Degradant_A Degradant A Hydrolysis->Degradant_A Degradant_B Degradant B Oxidation->Degradant_B Degradant_C Degradant C Photodegradation->Degradant_C

Caption: Potential degradation pathways of this compound.

Sample_Preparation_Workflow cluster_prevention Degradation Prevention Steps cluster_workflow Sample Processing Use_Inhibitors Use Enzyme Inhibitors Sample_Collection Sample Collection Use_Inhibitors->Sample_Collection Control_Temp Control Temperature (Ice/4°C) Control_Temp->Sample_Collection Control_pH Control pH (Neutral Buffer) Extraction Extraction Control_pH->Extraction Protect_Light Protect from Light Protect_Light->Extraction Sample_Collection->Extraction Analysis Analysis Extraction->Analysis

Technical Support Center: Non-Specific Binding of Pyrazoloquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazoloquinoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate non-specific binding in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern with pyrazoloquinoline compounds?

A1: Non-specific binding refers to the interaction of a compound with unintended biological molecules or assay components, rather than its intended target. Pyrazoloquinoline scaffolds, like many other heterocyclic compounds, can be prone to NSB due to their chemical properties. This is a significant concern as it can lead to false-positive results, inaccurate structure-activity relationships (SAR), and wasted resources in drug discovery projects.

Q2: What are the common causes of non-specific binding in our assays?

A2: Several factors can contribute to non-specific binding:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or bind to proteins. This is a common mechanism for promiscuous inhibitors.

  • Hydrophobic Interactions: The compound may bind to hydrophobic pockets on proteins or plastic surfaces of the assay plates.

  • Electrostatic Interactions: Charged moieties on the compound can interact with oppositely charged surfaces on proteins or other assay components.

  • Reactivity: Some compounds may be inherently reactive and covalently modify proteins in a non-specific manner.

  • Assay Artifacts: The compound may interfere with the assay technology itself, such as by quenching fluorescence or inhibiting a reporter enzyme.

Q3: How can I differentiate between true inhibition and non-specific binding?

A3: Differentiating true inhibition from NSB requires a series of control experiments:

  • Varying Enzyme/Protein Concentration: True inhibitors' IC50 values are typically independent of enzyme concentration, whereas the IC50 of non-specific inhibitors often increases with higher enzyme concentrations.

  • Detergent Sensitivity: The inhibitory activity of aggregating compounds is often attenuated in the presence of non-ionic detergents like Triton X-100 or Tween-20.

  • Orthogonal Assays: Confirming activity in a different assay format with a distinct readout can help rule out assay-specific artifacts.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Dynamic Light Scattering (DLS) can directly assess binding and aggregation.

  • Structure-Activity Relationship (SAR) Analysis: A flat SAR, where minor structural changes have no effect on activity, can be indicative of non-specific binding.

Q4: What are Pan-Assay Interference Compounds (PAINS) and could my pyrazoloquinoline be one?

A4: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as false positives in high-throughput screening (HTS) assays.[1] They often act through non-specific mechanisms like redox cycling, chelation, or aggregation.[2] Some pyrazoloquinoline derivatives may contain substructures that are flagged as PAINS. It is advisable to check your compound's structure against known PAINS filters. However, it's important to note that not all compounds containing a PAINS substructure are promiscuous, and experimental validation is crucial.[3]

Troubleshooting Guides

Issue 1: High background signal in my assay.

Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the assay plate for precipitates. Centrifuge a sample of the compound in the assay buffer.Clear solution indicates no precipitation. A pellet after centrifugation confirms precipitation.
Compound Fluorescence Run a control well with only the compound and assay buffer (no enzyme/target).No signal indicates the compound is not fluorescent at the assay wavelengths.
Non-specific binding to plate Pre-coat the plate with a blocking agent like Bovine Serum Albumin (BSA).Reduced background signal.
Non-specific binding of detection reagents Run a control without the primary antibody/detection molecule.Low signal indicates the primary detection reagent is the source of the background.

Issue 2: My pyrazoloquinoline compound shows activity against multiple, unrelated targets.

Possible Cause Troubleshooting Step Expected Outcome
Compound Aggregation Perform Dynamic Light Scattering (DLS) to detect aggregates at the active concentration. Re-run the assay in the presence of 0.01% Triton X-100.DLS will show the presence of particles larger than a monomer. A significant increase in IC50 in the presence of detergent suggests aggregation-based inhibition.
Promiscuous Inhibitor Screen the compound against a panel of diverse targets (e.g., a kinase panel if it's a suspected kinase inhibitor).Activity against multiple unrelated targets confirms promiscuity.
Reactive Compound Incubate the compound with the target protein and analyze by mass spectrometry for covalent modification.An increase in the protein's mass corresponding to the compound's molecular weight indicates covalent binding.

Quantitative Data Summary

The following table summarizes the off-target kinase inhibitory activity of a representative set of pyrazoloquinoline derivatives. This data highlights the potential for this scaffold to interact with multiple kinases, a common form of non-specific binding.

Compound IDTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference
PQ-1 Haspin57CLK1150[4]
DYRK1A250[4]
CDK9>1000[4]
PQ-2 Haspin66CLK1300[4]
DYRK1A165[4]
CDK9>1000[4]
PQ-3 FLT3<100Multiple KinasesVaries[5]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol outlines the steps to detect the formation of compound aggregates in solution.

  • Sample Preparation: Prepare a stock solution of the pyrazoloquinoline compound in DMSO. Serially dilute the compound into the final assay buffer to a range of concentrations above and below the observed IC50.

  • DLS Measurement: Transfer the samples to a suitable cuvette for the DLS instrument. Equilibrate the sample to the assay temperature.

  • Data Acquisition: Acquire DLS data, measuring the size distribution of particles in the solution.

  • Data Analysis: Analyze the data to identify the presence of particles significantly larger than the monomeric compound, which would indicate aggregation.

Protocol 2: Detergent-Based Assay to Identify Aggregation-Based Inhibition

This protocol helps to determine if the observed inhibition is due to compound aggregation.

  • Assay Setup: Prepare two sets of assay plates. In one set, use the standard assay buffer. In the second set, use the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Titration: Add a serial dilution of the pyrazoloquinoline compound to both sets of plates.

  • Assay Execution: Perform the biochemical assay as per the standard protocol.

  • Data Analysis: Calculate the IC50 values for the compound in the presence and absence of detergent. A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Visualizations

Troubleshooting_NSB cluster_Initial_Observation Initial Observation cluster_Troubleshooting_Paths Troubleshooting Paths cluster_Potential_Causes Potential Causes High_Background High Background Signal Check_Precipitation Check for Precipitation High_Background->Check_Precipitation Check_Fluorescence Check Compound Fluorescence High_Background->Check_Fluorescence Add_Blocking_Agent Add Blocking Agent (BSA) High_Background->Add_Blocking_Agent Promiscuous_Activity Promiscuous Activity DLS_for_Aggregation Run DLS for Aggregation Promiscuous_Activity->DLS_for_Aggregation Detergent_Assay Perform Detergent Assay Promiscuous_Activity->Detergent_Assay Kinase_Panel_Screen Screen Against Kinase Panel Promiscuous_Activity->Kinase_Panel_Screen Precipitation Compound Precipitation Check_Precipitation->Precipitation Fluorescence Compound is Fluorescent Check_Fluorescence->Fluorescence Plate_Binding Binding to Assay Plate Add_Blocking_Agent->Plate_Binding Aggregation Compound Aggregation DLS_for_Aggregation->Aggregation Detergent_Assay->Aggregation Off_Target_Binding True Off-Target Binding Kinase_Panel_Screen->Off_Target_Binding

Caption: Troubleshooting workflow for non-specific binding.

Experimental_Workflow Start Observe Unexpected Activity Is_it_NSB Hypothesize Non-Specific Binding Start->Is_it_NSB Run_Controls Perform Control Experiments - Vary Enzyme Concentration - Add Detergent Is_it_NSB->Run_Controls Biophysical_Characterization Biophysical Characterization - DLS for Aggregation - SPR/ITC for Binding Run_Controls->Biophysical_Characterization Analyze_SAR Analyze Structure-Activity Relationship (SAR) Biophysical_Characterization->Analyze_SAR Conclusion Conclusion on Binding Specificity Analyze_SAR->Conclusion Refine_Compound Refine Compound Structure Conclusion->Refine_Compound If Non-Specific

References

Interpreting unexpected phenotypes in HSK205-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the HSK205 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes observed in this compound-treated cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Haspin (Histone H3 associated protein kinase).[1] FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic progenitor cells.[2][3] Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to its constitutive activation and promoting cancer cell growth.[4][5][6] Haspin is a serine/threonine kinase that is essential for proper chromosome alignment and segregation during mitosis.[7][8] Therefore, the expected phenotype of this compound treatment in sensitive cancer cell lines is cell cycle arrest at the G2/M phase and induction of apoptosis.[1][7]

Q2: We are observing resistance to this compound in our FLT3-mutant cell line, even at high concentrations. What could be the cause?

Resistance to kinase inhibitors is a common challenge. Several factors could contribute to this observation:

  • Secondary Mutations: The target kinase, FLT3, may have acquired additional mutations that prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one signaling pathway by upregulating another that promotes survival and proliferation. For example, activation of parallel pathways like the MAPK/ERK or PI3K/AKT pathways can confer resistance.

  • Drug Efflux: The cells may be overexpressing drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, preventing it from reaching its target.

Q3: Instead of the expected cell cycle arrest, we are seeing an increase in cells with >4N DNA content. What does this indicate?

An increase in cells with a DNA content greater than 4N (polyploidy) after treatment with a mitotic kinase inhibitor like this compound (targeting Haspin) can be an unexpected but informative phenotype. This suggests a failure of cytokinesis, the final stage of cell division where the cell physically divides into two. Inhibition of Haspin can lead to defects in chromosome segregation, which can trigger a mitotic checkpoint.[7] If the cells are unable to resolve this checkpoint, they may exit mitosis without dividing, resulting in a single cell with duplicated DNA content. This phenomenon is known as "mitotic slippage" or "endoreduplication."

Q4: We have observed unexpected morphological changes in our cells after this compound treatment, such as the formation of micronuclei. Is this related to the drug's mechanism?

Yes, the formation of micronuclei is a phenotype that can be directly linked to the inhibition of Haspin.[9] Haspin is crucial for the proper attachment of chromosomes to the mitotic spindle.[7] When Haspin is inhibited, chromosomes may lag behind during cell division and fail to be incorporated into the daughter nuclei. These lagging chromosomes are then enclosed in their own small, separate nuclei, which are visible as micronuclei. This indicates that this compound is engaging its Haspin target and disrupting mitosis as expected.

Troubleshooting Guides

Issue 1: Lack of Expected Cytotoxicity or Cell Cycle Arrest

If you are not observing the expected anti-proliferative effects of this compound, consider the following troubleshooting steps.

Experimental Workflow for Troubleshooting Lack of Efficacy

G cluster_0 Initial Observation: No Effect of this compound cluster_1 Troubleshooting Steps cluster_2 Potential Causes & Next Steps A Cells treated with this compound show no decrease in viability or expected cell cycle arrest B Verify Compound Integrity & Concentration A->B Step 1 C Confirm Target Expression & Activity B->C Step 2 F Degraded compound or incorrect concentration -> Re-test with fresh compound B->F D Assess Downstream Signaling C->D Step 3 G Low/absent FLT3/Haspin expression or activity -> Select a more appropriate cell line C->G E Investigate Resistance Mechanisms D->E Step 4 H No inhibition of p-FLT3 or p-H3 -> Issue with cellular uptake or efflux D->H I Activation of bypass pathways -> Test combination therapies E->I

Caption: Troubleshooting workflow for unexpected lack of this compound efficacy.

Data Presentation: Troubleshooting Checklist

Parameter Recommended Action Expected Outcome for Active this compound
Compound Integrity Confirm the correct storage and handling of this compound. Perform a dose-response experiment.A clear dose-dependent decrease in cell viability.
Target Expression Verify the expression of FLT3 and Haspin in your cell line via Western blot or qPCR.Detectable levels of both FLT3 and Haspin protein/mRNA.
Target Activity For FLT3, assess its phosphorylation status (p-FLT3) in your untreated cells.Basal p-FLT3 should be detectable in FLT3-mutant lines.
Downstream Signaling Measure the phosphorylation of direct downstream targets: p-FLT3 for FLT3 and p-Histone H3 (Thr3) for Haspin.A dose-dependent decrease in both p-FLT3 and p-H3.
Cellular Uptake While direct measurement can be complex, persistent target phosphorylation in the presence of this compound may suggest uptake issues.N/A
Drug Efflux Use inhibitors of common drug efflux pumps (e.g., verapamil for P-gp) in combination with this compound.Increased this compound efficacy in the presence of an efflux pump inhibitor.

Experimental Protocols

  • Western Blot for p-FLT3 and p-Histone H3:

    • Culture cells to 70-80% confluency.

    • Treat cells with a dose range of this compound or vehicle control for the desired time (e.g., 2-6 hours).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-Histone H3 (Thr3), and total Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

Issue 2: Paradoxical Activation of a Downstream Pathway

In some instances, inhibition of a primary signaling pathway can lead to the feedback activation of another.

Signaling Pathway Diagram: Potential Feedback Loop

G cluster_0 This compound Action cluster_1 Primary Pathway cluster_2 Potential Feedback Loop This compound This compound FLT3 FLT3 This compound->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) FLT3->RAS_RAF Crosstalk PI3K_AKT PI3K/AKT/mTOR FLT3->PI3K_AKT Crosstalk Proliferation Proliferation/ Survival STAT5->Proliferation STAT5->RAS_RAF Potential Feedback Activation Feedback_Proliferation Compensatory Proliferation RAS_RAF->Feedback_Proliferation PI3K_AKT->Feedback_Proliferation

Caption: this compound inhibits the FLT3 pathway, which may lead to feedback activation of compensatory survival pathways like MAPK or PI3K/AKT.

Troubleshooting Steps:

  • Hypothesis: Inhibition of the FLT3-STAT5 axis by this compound may lead to a compensatory upregulation of the MAPK (ERK) or PI3K/AKT pathways.

  • Experiment: Perform a time-course and dose-response experiment with this compound. At each point, collect cell lysates and perform Western blotting for key signaling molecules: p-FLT3, total FLT3, p-ERK, total ERK, p-AKT, and total AKT.

  • Data Analysis:

    • Confirm the dose-dependent inhibition of p-FLT3.

    • Quantify the levels of p-ERK and p-AKT relative to their total protein levels. An increase in p-ERK or p-AKT following this compound treatment would support the hypothesis of paradoxical activation.

Data Presentation: Hypothetical Western Blot Results

Treatmentp-FLT3 (Normalized Intensity)p-ERK (Normalized Intensity)p-AKT (Normalized Intensity)
Vehicle1.001.001.00
This compound (10 nM)0.451.101.05
This compound (100 nM)0.121.851.30
This compound (1 µM)0.052.501.75

This hypothetical data shows that as p-FLT3 levels decrease with increasing this compound concentration, there is a paradoxical increase in p-ERK and p-AKT, suggesting the activation of these compensatory pathways. This could explain a lack of complete cell killing and may suggest that a combination therapy (e.g., this compound + MEK inhibitor) could be more effective.

References

Adjusting western blot conditions for clear p-FLT3 signal with HSK205

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers detecting phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) by western blot, particularly when using the FLT3 inhibitor, HSK205.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the detection of p-FLT3, providing potential causes and solutions.

Q1: Why am I not seeing a signal for p-FLT3?

A1: A lack of p-FLT3 signal is a common issue that can stem from several factors, from sample preparation to antibody incubation.

Troubleshooting Steps:

  • Confirm Protein Phosphorylation: Ensure your experimental conditions induce FLT3 phosphorylation. Many proteins are phosphorylated only under specific stimuli.[1] Consider performing a time-course experiment to determine the optimal stimulation time.[1] For inhibitor studies, a positive control (stimulated cells without this compound) is crucial.

  • Prevent Dephosphorylation: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate proteins.[1][2] Always work on ice or at 4°C, use pre-chilled buffers, and add phosphatase inhibitors to your lysis buffer.[1][3]

  • Optimize Antibody Dilution: The primary antibody concentration may be too low. Perform a dot blot or titration experiment to determine the optimal dilution. If the signal is still weak, consider increasing the antibody concentration.[4]

  • Check Transfer Efficiency: Verify that the protein has successfully transferred from the gel to the membrane using Ponceau S staining.[4] Optimize transfer conditions, especially for a large protein like FLT3 (~160 kDa).[5]

  • Enhance Signal Detection: If the phosphorylated protein is of low abundance, consider using a more sensitive chemiluminescent substrate.[1][6] You can also enrich your sample for p-FLT3 via immunoprecipitation (IP) prior to western blotting.[1][6][7]

  • Antibody Specificity: In some cases, the antibody itself may be the issue. One researcher experiencing a lack of p-FLT3 signal at the expected molecular weight resolved the issue by switching to a different primary antibody.[5]

Q2: My western blot for p-FLT3 shows very high background.

A2: High background can obscure your target band and make data interpretation difficult. This is often related to the blocking step or antibody concentrations.

Troubleshooting Steps:

  • Blocking Agent: When detecting phosphorylated proteins, avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that can cross-react with the anti-phospho antibody, leading to high background.[2][3][6][8] Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.[2][7]

  • Antibody Concentration: Both primary and secondary antibody concentrations might be too high. Titrate both antibodies to find the optimal concentration that provides a strong signal with minimal background.[9][10]

  • Washing Steps: Insufficient washing can leave unbound antibodies on the membrane. Increase the number and duration of your wash steps.[10]

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.[10]

Q3: I am observing multiple non-specific bands on my p-FLT3 blot.

A3: Non-specific bands can arise from various sources, including sample degradation and antibody cross-reactivity.

Troubleshooting Steps:

  • Sample Quality: Use fresh samples whenever possible and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[11]

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a phospho-specific antibody that has been validated for western blotting.[1] Incubating the primary antibody at 4°C overnight can sometimes reduce non-specific binding.[12]

  • Blocking and Washing: As with high background, optimizing your blocking and washing steps can help minimize non-specific bands.[12]

  • Positive and Negative Controls: Always include appropriate controls. A lysate from cells known not to express FLT3 can serve as a negative control. For phospho-specific antibodies, treating a lysate with a phosphatase before running the gel can confirm that the signal is indeed from a phosphorylated protein.[1]

Experimental Protocols & Data Presentation

Detailed Western Blot Protocol for p-FLT3 Detection

This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.

  • Sample Preparation:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations and for different durations. Include a vehicle-only control and a positive control (e.g., cells stimulated with FLT3 ligand).

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Load samples onto an SDS-polyacrylamide gel (a gradient gel, e.g., 4-12%, is often suitable for large proteins like FLT3).

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2][8]

    • Incubate the membrane with the primary antibody against p-FLT3 (e.g., anti-p-FLT3 Tyr591) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, you can strip the membrane and re-probe for total FLT3 and a loading control like GAPDH or β-actin.[1]

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommendationNotes
Protein Loading 20-40 µg per laneMay need to be increased for low-abundance phosphoproteins.[1]
Blocking Buffer 5% BSA in TBSTAvoid milk to prevent high background.[2][3][6][8]
Blocking Time 1 hour at room temperature---
Primary Antibody Titrate for optimal dilutionOvernight incubation at 4°C is recommended.[2]
Secondary Antibody Titrate for optimal dilution1 hour incubation at room temperature is typical.
Washes 3 x 10 minutes in TBSTIncrease number and duration if background is high.

Visualizing Experimental Logic and Signaling

Diagram 1: FLT3 Signaling and Inhibition by this compound

FLT3_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling FLT3 FLT3 Receptor pFLT3 p-FLT3 (Active) FLT3->pFLT3 FLT3 Ligand Binding Downstream Proliferation & Survival Pathways (e.g., STAT5, PI3K/AKT) pFLT3->Downstream This compound This compound This compound->pFLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Diagram 2: Western Blot Troubleshooting Workflow

WB_Troubleshooting cluster_solutions1 Solutions for No/Weak Signal cluster_solutions2 Solutions for High Background cluster_solutions3 Solutions for Non-Specific Bands Start Start: Western Blot for p-FLT3 Problem Problem with Signal? Start->Problem NoSignal No or Weak Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes NonSpecific Non-Specific Bands Problem->NonSpecific Yes End Clear Signal Problem->End No Sol_Phosphatase Add Phosphatase Inhibitors NoSignal->Sol_Phosphatase Sol_Antibody Optimize Antibody Concentration NoSignal->Sol_Antibody Sol_Transfer Check Transfer Efficiency NoSignal->Sol_Transfer Sol_Substrate Use Sensitive Substrate NoSignal->Sol_Substrate Sol_Blocker Use BSA for Blocking (not milk) HighBg->Sol_Blocker Sol_Wash Increase Wash Duration/Frequency HighBg->Sol_Wash Sol_Ab_Conc Titrate Antibodies HighBg->Sol_Ab_Conc Sol_Sample Use Fresh Samples + Inhibitors NonSpecific->Sol_Sample Sol_Temp Incubate Primary Ab at 4°C NonSpecific->Sol_Temp Sol_Controls Run Proper Controls NonSpecific->Sol_Controls

Caption: A logical workflow for troubleshooting common western blot issues.

References

Validation & Comparative

A Comparative Guide to FLT3 Inhibitors: HSK205, Quizartinib, and Gilteritinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is continually evolving. This guide provides a comparative analysis of the preclinical efficacy of three prominent FLT3 inhibitors: HSK205, a novel dual FLT3 and haspin kinase inhibitor, alongside the established second-generation FLT3 inhibitors, quizartinib and gilteritinib. This comparison is based on publicly available preclinical data to inform researchers and drug development professionals.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activities of this compound, quizartinib, and gilteritinib against FLT3 kinase and FLT3-mutated AML cell lines.

InhibitorTarget/Cell LineIC50 (nM)Assay TypeReference
This compound FLT30.187Kinase Assay[1]
Quizartinib FLT3 Phosphorylation0.50Western Blot[2]
MV4-11 (FLT3-ITD)0.31 - 0.56Cell Viability/Proliferation[3][4]
MOLM-13 (FLT3-ITD)0.62 - 0.89Cell Viability[2][3]
Gilteritinib FLT30.29Kinase Assay (ELISA or mobility shift)[5]
MV4-11 (FLT3-ITD)0.92 - 3.02Cell Viability[6][7]
MOLM-13 (FLT3-ITD)2.58 - 2.9Cell Viability[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

FLT3 Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of FLT3 by 50% (IC50).

General Protocol (as exemplified by HTRF® and ADP-Glo™ assays):

  • Reagents: Recombinant FLT3 kinase, kinase buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), ATP, and a suitable substrate (e.g., a synthetic peptide). For HTRF® (Homogeneous Time-Resolved Fluorescence), this includes a europium-labeled antibody and an XL665-labeled streptavidin. For ADP-Glo™, this includes reagents to convert ADP to ATP and a luciferase/luciferin system.

  • Procedure:

    • The FLT3 enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound, quizartinib, or gilteritinib) in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified.

    • For HTRF®: The detection reagents are added, and the FRET signal is measured. A decrease in FRET corresponds to increased inhibition.

    • For ADP-Glo™: The remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then measured via a luciferase-based reaction, producing a luminescent signal that correlates with kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation/Viability Assay (MTT Assay)

Objective: To measure the cytotoxic or cytostatic effects of the inhibitors on AML cell lines and determine the IC50 value.

General Protocol:

  • Cell Culture: Human AML cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density.

    • The cells are treated with a range of concentrations of the inhibitor (this compound, quizartinib, or gilteritinib) or a vehicle control (e.g., DMSO).

    • The plates are incubated for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.

    • A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Mandatory Visualization

FLT3 Signaling Pathway

The diagram below illustrates the central role of FLT3 in AML and the downstream signaling pathways that are constitutively activated by FLT3-ITD mutations, leading to uncontrolled cell proliferation and survival. These pathways are the primary targets of FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor GRB2_SOS GRB2/SOS FLT3->GRB2_SOS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation MAPK Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PI3K/AKT Pathway STAT5->Proliferation STAT5 Pathway Inhibitor This compound / Quizartinib / Gilteritinib Inhibitor->FLT3 Inhibition

Caption: FLT3 signaling and points of inhibition.

Experimental Workflow for FLT3 Inhibitor Evaluation

The following diagram outlines a typical preclinical workflow for assessing the efficacy of a novel FLT3 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (FLT3 IC50) Cell_Lines AML Cell Lines (MV4-11, MOLM-13) Proliferation_Assay Cell Proliferation Assay (MTT, etc.) (Cellular IC50) Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) Proliferation_Assay->Western_Blot Xenograft AML Xenograft Model (e.g., MV4-11 in mice) Western_Blot->Xenograft Efficacy_Study Tumor Growth Inhibition & Survival Analysis Xenograft->Efficacy_Study Start Compound Synthesis Start->Kinase_Assay

Caption: Preclinical evaluation of FLT3 inhibitors.

References

HSK205: A Novel Dual FLT3/HASPIN Inhibitor Demonstrates Potent Preclinical Anticancer Activity in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WEST LAFAYETTE, Ind. – HSK205, a novel, preclinical dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and HASPIN, is showing significant promise in the treatment of Acute Myeloid Leukemia (AML). Developed by researchers at Purdue University, this small molecule demonstrates potent anticancer activity in AML cell lines, offering a potential new therapeutic strategy for a patient population with high unmet medical need. While patient-derived xenograft (PDX) data for this compound is not yet publicly available, its unique dual-targeting mechanism and potent in vitro activity warrant a comparative evaluation against existing FLT3 inhibitors.

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[1][2][3][4] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[2][3] While several FLT3 inhibitors have been developed, drug resistance remains a significant clinical challenge.[1][5] this compound's dual inhibition of both FLT3 and HASPIN, a kinase involved in chromosome segregation during mitosis, presents a novel approach to potentially overcome resistance and enhance therapeutic efficacy.[6][7]

Comparative Analysis of this compound and Other FLT3 Inhibitors

This guide provides a comparative overview of this compound and other notable FLT3 inhibitors, including both first and second-generation agents. The data presented is based on publicly available preclinical and clinical information.

Preclinical Efficacy of this compound in AML Cell Lines

A recent publication highlights the potent in vitro activity of this compound against FLT3-driven AML cell lines. The half-maximal growth inhibition (GI50) values demonstrate the compound's significant anti-proliferative effects at nanomolar concentrations.

Cell LineGenotypeThis compound GI50 (nM)
MV4-11FLT3-ITD2-25
MOLM-13FLT3-ITD2-25
Data sourced from a 2023 publication in RSC Medicinal Chemistry.[7]

Western blot analyses confirmed that this compound effectively inhibits the phosphorylation of both FLT3 and its downstream targets, as well as histone H3, a known substrate of HASPIN, confirming its dual-target engagement in AML cells.[7]

Overview of Comparator FLT3 Inhibitors

Several FLT3 inhibitors are either approved for clinical use or are in late-stage development for AML. These agents provide a benchmark for evaluating the potential of this compound.

Drug NameGenerationTarget(s)FDA Approval Status (for AML)Key Characteristics
Midostaurin (Rydapt®) FirstMulti-kinase (including FLT3)ApprovedUsed in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML.[8][9][10]
Gilteritinib (Xospata®) SecondFLT3, AXLApprovedApproved as a monotherapy for relapsed or refractory FLT3-mutated AML.[8][9][10]
Quizartinib (Vanflyta®) SecondFLT3Approved in Japan; under investigation in the U.S.Highly potent and selective for FLT3-ITD.[8][10][11]
Crenolanib SecondFLT3InvestigationalActive against both ITD and TKD mutations.[8][11]
Sorafenib (Nexavar®) FirstMulti-kinase (including FLT3)Not specifically approved for AML, but used off-labelA multi-kinase inhibitor with activity against FLT3.[8][10]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anticancer agents. Below are representative protocols for key experiments in the preclinical evaluation of a novel compound like this compound in the context of AML, particularly utilizing patient-derived xenografts.

Establishment of AML Patient-Derived Xenograft (PDX) Models

Patient-derived xenografts are a valuable tool for preclinical drug testing as they better recapitulate the heterogeneity of the original tumor.[12][13]

Protocol:

  • Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with informed consent and Institutional Review Board (IRB) approval.

  • Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Immunocompromised Mice: Utilize highly immunodeficient mouse strains, such as NOD-scid IL2Rgammanull (NSG) mice, to support the engraftment of human hematopoietic cells.

  • Cell Injection: Inject a defined number of primary AML cells (typically 1-10 x 106 cells) intravenously (e.g., via tail vein) into pre-conditioned (e.g., sublethally irradiated) NSG mice.[14][15]

  • Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood of the mice weekly or bi-weekly by flow cytometry for human CD45 (hCD45) expression.[12][15]

  • Model Expansion: Once engraftment is established (typically >1% hCD45+ cells in peripheral blood), bone marrow and spleen cells from the primary recipient mice can be harvested and serially transplanted into secondary recipient mice for cohort expansion.

In Vivo Efficacy Studies in AML PDX Models

Protocol:

  • Cohort Formation: Once tumors are established in the expanded PDX cohorts, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound and comparator drugs (e.g., Gilteritinib) via the appropriate route (e.g., oral gavage) at predetermined doses and schedules. The control group receives a vehicle control.

  • Monitoring Tumor Burden: Monitor disease progression by measuring the percentage of hCD45+ cells in the peripheral blood via flow cytometry at regular intervals.

  • Assessment of Efficacy: The primary endpoint is typically overall survival. Other measures of efficacy include reduction in tumor burden (hCD45+ cells) in peripheral blood, bone marrow, and spleen at the end of the study.

  • Toxicity Assessment: Monitor animal body weight and overall health to assess treatment-related toxicity.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to analyze target engagement by methods such as Western blot or immunohistochemistry to measure the phosphorylation status of FLT3 and Histone H3.

Signaling Pathways and Experimental Workflow

Visualizing the biological pathways targeted by this compound and the experimental process is essential for understanding its mechanism of action and the research methodology.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization This compound This compound This compound->Dimerization Inhibits STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 Signaling Pathway and this compound Inhibition.

HASPIN_Signaling_Pathway HASPIN HASPIN Kinase Histone_H3 Histone H3 HASPIN->Histone_H3 Phosphorylates This compound This compound This compound->HASPIN Inhibits H3T3ph Phosphorylation of Threonine 3 Histone_H3->H3T3ph Aurora_B Aurora B Kinase Recruitment H3T3ph->Aurora_B Chromosome_Segregation Proper Chromosome Segregation Aurora_B->Chromosome_Segregation Mitotic_Progression Normal Mitotic Progression Chromosome_Segregation->Mitotic_Progression PDX_Experimental_Workflow Patient AML Patient (Bone Marrow/ Peripheral Blood) Primary_Cells Isolate Primary AML Cells Patient->Primary_Cells NSG_Mouse Inject into NSG Mice Primary_Cells->NSG_Mouse Engraftment Monitor Engraftment (hCD45+) NSG_Mouse->Engraftment Expansion Expand Cohort (Secondary Mice) Engraftment->Expansion Treatment Treatment Initiation (this compound vs. Control/ Comparator) Expansion->Treatment Monitoring Monitor Tumor Burden & Survival Treatment->Monitoring Analysis Endpoint Analysis (Flow Cytometry, WB, IHC) Monitoring->Analysis

References

Navigating the Preclinical Gauntlet: A Comparative Framework for Novel Agents Against Standard-of-Care Chemotherapy in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The development of novel therapeutics for Acute Myeloid Leukemia (AML) necessitates rigorous preclinical evaluation against the established standard-of-care. This guide provides a comprehensive framework for comparing a novel investigational agent, here hypothetically named HSK205, with the conventional "7 + 3" chemotherapy regimen (cytarabine and an anthracycline) in preclinical AML models. While specific data for a compound designated "this compound" is not publicly available, this document outlines the essential experimental protocols, data presentation standards, and mechanistic analyses required for a thorough comparative assessment.

Standard-of-Care in Preclinical AML Models

The most widely used standard-of-care chemotherapy regimen for AML is a combination of cytarabine (Ara-C) and an anthracycline, such as daunorubicin or idarubicin.[1][2] This "7 + 3" regimen has been the backbone of induction therapy for decades.[2] Preclinical studies often utilize this combination as a benchmark to evaluate the efficacy of new therapeutic agents.[3]

Comparative Efficacy Assessment: Key Preclinical Experiments

A robust preclinical comparison between a novel agent like this compound and the standard-of-care involves a multi-pronged approach, encompassing both in vitro and in vivo studies.

In Vitro Cytotoxicity and Synergy:

The initial assessment of a new compound's anti-leukemic activity is typically performed using a panel of established AML cell lines and primary patient-derived AML blasts.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Human AML cell lines (e.g., MV-4-11, MOLM-13, OCI-AML3) and primary AML blasts are cultured in appropriate media. For studies investigating the protective effects of the bone marrow microenvironment, co-culture with stromal cell lines like HS-5 can be employed.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, cytarabine, and daunorubicin, both as single agents and in combination.

  • Viability Assessment: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, MTS, or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. For combination studies, the Combination Index (CI) is determined using the Chou-Talalay method to assess for synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound vs. Standard-of-Care in AML Cell Lines

Cell LineIC50 (nM) - this compoundIC50 (nM) - CytarabineIC50 (nM) - DaunorubicinCombination Index (this compound + Cytarabine/Daunorubicin)
MV-4-1150200200.6 (Synergistic)
MOLM-1375250250.5 (Synergistic)
OCI-AML3120300300.7 (Synergistic)

In Vivo Efficacy in AML Xenograft Models:

To evaluate the therapeutic potential in a more physiologically relevant setting, in vivo studies using immunodeficient mouse models engrafted with human AML cells are crucial.

Experimental Protocol: AML Xenograft Mouse Model

  • Model Establishment: Immunodeficient mice (e.g., NOD/SCID or NSG) are intravenously injected with human AML cells (either cell lines or patient-derived xenografts - PDX).

  • Treatment Regimen: Once leukemia is established (confirmed by peripheral blood sampling or bioluminescence imaging), mice are randomized into treatment groups: vehicle control, this compound, standard-of-care (cytarabine + daunorubicin), and this compound in combination with standard-of-care.

  • Efficacy Readouts: Key endpoints include overall survival, leukemia burden (measured by flow cytometry of peripheral blood and bone marrow, or imaging), and body weight (as an indicator of toxicity).

  • Data Analysis: Survival data is analyzed using Kaplan-Meier curves and log-rank tests. Leukemia burden and body weight changes are compared between groups using appropriate statistical tests.

Table 2: Hypothetical In Vivo Efficacy of this compound in an AML Xenograft Model

Treatment GroupMedian Overall Survival (days)Change in Leukemia Burden (%)Body Weight Change (%)
Vehicle Control25+200-5
Standard-of-Care40-50-15
This compound (monotherapy)45-60-10
This compound + Standard-of-Care60-85-12

Mechanistic Insights: Understanding the "Why"

Beyond efficacy, understanding the mechanism of action of a novel agent and how it compares to or complements the standard-of-care is critical for its clinical development.

Signaling Pathway Analysis:

Many novel agents in AML target specific signaling pathways that are aberrantly activated in leukemia cells. For instance, the PI3K/Akt pathway is constitutively active in a majority of AML patients.

Experimental Protocol: Western Blot Analysis

  • Sample Preparation: AML cells are treated with this compound, standard-of-care, or a combination for various time points. Cell lysates are then prepared.

  • Protein Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., Akt, mTOR, ERK, and downstream effectors like c-Myc and Mcl-1) are assessed by Western blotting.

  • Data Interpretation: Changes in the phosphorylation or total protein levels of these molecules can elucidate the signaling pathways modulated by the novel agent.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Hypothetical) This compound->Akt Inhibition Standard_Chemo Standard Chemotherapy (Cytarabine, Daunorubicin) DNA_Damage DNA Damage Standard_Chemo->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induction

Caption: Hypothetical signaling pathway targeted by this compound versus standard chemotherapy.

Experimental Workflow Visualization:

A clear workflow diagram is essential for communicating the experimental design.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanistic Mechanistic Studies cell_lines AML Cell Lines & Primary Samples treatment_invitro Treat with this compound, Standard-of-Care, & Combination cell_lines->treatment_invitro assays Cytotoxicity & Apoptosis Assays treatment_invitro->assays ic50 Determine IC50 & Combination Index assays->ic50 xenograft Establish AML Xenograft Model ic50->xenograft Inform In Vivo Dosing treatment_invivo Treat Mice with this compound, Standard-of-Care, & Combination xenograft->treatment_invivo monitoring Monitor Survival & Leukemia Burden treatment_invivo->monitoring analysis Kaplan-Meier Analysis monitoring->analysis pathway_analysis Signaling Pathway Analysis (Western Blot) analysis->pathway_analysis Correlate with Mechanism

Caption: Preclinical experimental workflow for comparing this compound to standard-of-care.

Logical Relationship in Comparative Assessment

The decision-making process in preclinical drug development is based on a logical progression of evidence.

start Novel Agent (this compound) invitro_screen In Vitro Screening (Cytotoxicity, Synergy) start->invitro_screen invivo_testing In Vivo Efficacy (Xenograft Models) invitro_screen->invivo_testing Promising Activity no_go_decision Terminate Development invitro_screen->no_go_decision Poor Activity mechanistic_studies Mechanism of Action Studies invivo_testing->mechanistic_studies Significant Efficacy invivo_testing->no_go_decision Lack of Efficacy or High Toxicity go_decision Advance to Clinical Trials mechanistic_studies->go_decision Favorable Profile & Clear Mechanism mechanistic_studies->no_go_decision Unfavorable Profile or Unclear Mechanism

Caption: Logical flow for preclinical evaluation of a novel AML therapeutic.

Conclusion

A comprehensive preclinical comparison of a novel agent such as this compound against the standard-of-care in AML requires a systematic and multi-faceted approach. By employing rigorous in vitro and in vivo experimental designs, presenting data in a clear and comparative format, and elucidating the underlying mechanisms of action, researchers can build a strong evidence base to support the further clinical development of promising new therapies for patients with AML. This framework provides a roadmap for such an evaluation, ensuring that the data generated is robust, interpretable, and ultimately, translatable to the clinic.

References

HSK205: A Novel Dual FLT3/Haspin Inhibitor Overcoming Resistance in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While FLT3 inhibitors have improved outcomes for these patients, the development of resistance remains a major clinical challenge. HSK205, a novel dual inhibitor of FLT3 and haspin kinase, has emerged as a promising therapeutic agent with the potential to overcome common resistance mechanisms.

This guide provides a comparative analysis of this compound against other FLT3 inhibitors, supported by available preclinical data. It details the experimental methodologies used to evaluate its efficacy and visualizes the key signaling pathways and experimental workflows.

Comparative Efficacy of this compound in FLT3 Inhibitor-Resistant AML

This compound has demonstrated potent anti-proliferative activity in FLT3-driven AML cell lines, including those harboring mutations that confer resistance to existing FLT3 inhibitors.

Table 1: Anti-proliferative Activity of this compound and Comparator FLT3 Inhibitors in AML Cell Lines

CompoundCell LineFLT3 Mutation StatusGI₅₀/IC₅₀ (nM)Citation
This compound FLT3-driven AML cell linesNot specified2 - 25[1]
"Compound A" (likely this compound or related) MOLM-14FLT3-ITD0.86 - 17.74
MOLM-14FLT3-ITD-D835Y0.86 - 17.74
MOLM-14FLT3-ITD-F691L0.86 - 17.74
Gilteritinib MOLM-14FLT3-ITD~1.1
MOLM-14FLT3-ITD-D835Y>1000
MOLM-14FLT3-ITD-F691L~100
Quizartinib MOLM-14FLT3-ITD~0.5
MOLM-14FLT3-ITD-D835Y>1000
MOLM-14FLT3-ITD-F691L>1000

Note: Data for Gilteritinib and Quizartinib are sourced from publicly available literature and are provided for contextual comparison. Direct head-to-head comparative studies with this compound are limited.

Preclinical evidence suggests that a compound closely related to this compound is effective against AML cells with common resistance mutations, including the D835Y mutation in the tyrosine kinase domain (TKD) and the F691L gatekeeper mutation. These mutations are known to confer resistance to both type I and type II FLT3 inhibitors.

Mechanism of Action: Dual Inhibition of FLT3 and Haspin Kinase

This compound exerts its anti-leukemic effects through the dual inhibition of FLT3 and haspin kinase.

  • FLT3 Inhibition: By targeting the constitutively active mutant FLT3 receptor, this compound blocks downstream signaling pathways crucial for the proliferation and survival of AML cells. These pathways include the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.

  • Haspin Kinase Inhibition: Haspin is a serine/threonine kinase that plays a role in regulating cell division. Its inhibition by this compound introduces a secondary mechanism of action that may contribute to its potent anti-cancer activity and its ability to overcome resistance. Western blot analyses have confirmed that this compound inhibits the phosphorylation of histone H3, a known target of haspin kinase.[1]

The dual-targeting approach of this compound represents a rational strategy to combat the heterogeneity and adaptability of resistant AML clones.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of FLT3 inhibitors against resistant AML.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed AML cells (e.g., MOLM-14 with various FLT3 mutations) in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or comparator drugs (e.g., gilteritinib, quizartinib) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (FITC Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat AML cells with this compound or comparator drugs at desired concentrations for 24-48 hours.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

  • Cell Lysis: Treat AML cells with this compound or comparator drugs for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-FLT3, p-STAT5, p-ERK) and total proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK ERK RAS->ERK AKT AKT PI3K->AKT ERK->Proliferation AKT->Proliferation This compound This compound This compound->FLT3 Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Haspin_Signaling_Pathway cluster_nucleus_haspin Nucleus Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates Chromosome Chromosome Segregation HistoneH3->Chromosome HSK205_haspin This compound HSK205_haspin->Haspin Inhibits

Caption: Haspin kinase pathway and the inhibitory action of this compound.

Experimental_Workflow start Resistant AML Cell Lines treatment Treat with this compound & Comparators start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (p-FLT3, p-STAT5, p-ERK) treatment->western end Comparative Efficacy & Mechanism viability->end apoptosis->end western->end

Caption: Workflow for evaluating this compound in resistant AML cells.

References

HSK205 in Focus: A Head-to-Head Comparison of Pyrazoloquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is in a constant state of evolution. Within this dynamic field, pyrazoloquinoline-based inhibitors have emerged as a promising class of therapeutics, targeting a range of kinases implicated in cancer and other diseases. This guide provides a detailed head-to-head comparison of HSK205, a novel dual FLT3/Haspin inhibitor, with other notable pyrazoloquinoline-based inhibitors, supported by experimental data to inform preclinical and clinical research decisions.

Introduction to Pyrazoloquinoline-Based Inhibitors

The pyrazoloquinoline scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases and thereby blocking downstream signaling pathways crucial for cell proliferation and survival. This guide will focus on a comparative analysis of this compound against other key pyrazoloquinoline-based inhibitors, including Quizartinib, GZD-824, and ARRY-614, highlighting their distinct target profiles and preclinical efficacy.

This compound: A Dual FLT3 and Haspin Inhibitor

This compound is a novel compound built on the 3H-pyrazolo[4,3-f]quinoline core that demonstrates potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Haspin kinase. Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Haspin kinase is a crucial regulator of mitosis, and its overexpression has been linked to various cancers. The dual-targeting mechanism of this compound presents a compelling strategy for treating AML and potentially other malignancies.

Performance Comparison: this compound vs. Other Pyrazoloquinoline-Based Inhibitors

To provide a clear and objective comparison, the following tables summarize the available quantitative data for this compound and other selected pyrazoloquinoline-based inhibitors.

In Vitro Kinase Inhibitory Activity
InhibitorPrimary Target(s)IC50 (nM)Target Organism/Cell LineReference(s)
This compound FLT30.187Recombinant Human[1]
Haspin- (97% inhibition at 50 nM)Recombinant Human[2]
Quizartinib (AC220) FLT3<1FLT3-ITD mutated AML cells[3]
FLT3 (in MV4-11 cells)0.56Human
GZD-824 (Olverembatinib) Bcr-Abl (WT)0.34Recombinant Human[4]
Bcr-Abl (T315I)0.68Recombinant Human[4]
ARRY-614 (Pexmetinib) p38α MAPK35Recombinant Human[5]
Tie21Recombinant Human[5]
In Vitro Cellular Proliferation (GI50/IC50)
InhibitorCell LineCell TypeGI50/IC50 (nM)Reference(s)
This compound MOLM-14AML (FLT3-ITD)2-25[6]
MV4-11AML (FLT3-ITD)2-25[6]
Quizartinib (AC220) MOLM-14AML (FLT3-ITD)0.38 ± 0.06[7]
MV4-11AML (FLT3-ITD)0.31 ± 0.05[7]
GZD-824 (Olverembatinib) K562CML0.2[1][2]
Ku812CML0.13[1][2]
NALM6Pre-B ALL (Ph-)500[8]
ARRY-614 (Pexmetinib) ----

Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation, while IC50 in this context refers to the concentration that inhibits cell proliferation by 50%. Direct comparison should be made with caution due to potential variations in experimental conditions.

Pharmacokinetic Parameters
InhibitorParameterValueSpeciesReference(s)
This compound Oral BioavailabilityData not available--
Half-life (t1/2)Data not available--
GZD-824 (Olverembatinib) Oral Bioavailability48.7%Rat[1][2]
Half-life (t1/2)10.6 hoursRat[1][2]
ARRY-614 (Pexmetinib) Half-life (t1/2)15-21 hours (at steady state)Human[9]

Signaling Pathways

The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3_Receptor->PI3K_AKT_mTOR JAK_STAT5 JAK-STAT5 Pathway FLT3_Receptor->JAK_STAT5 This compound This compound / Quizartinib This compound->FLT3_Receptor Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound and Quizartinib.

Haspin_Signaling_Pathway Haspin_Kinase Haspin Kinase Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates This compound This compound This compound->Haspin_Kinase Inhibits Phospho_H3 Phosphorylated Histone H3 (Thr3) Histone_H3->Phospho_H3 Aurora_B Aurora B Kinase Phospho_H3->Aurora_B Recruits Chromosome_Segregation Proper Chromosome Segregation Aurora_B->Chromosome_Segregation

Caption: Haspin kinase pathway and the inhibitory effect of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazoloquinoline-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Add_Components Add Kinase, Substrate, and Inhibitor to Assay Plate Prepare_Reagents->Add_Components Initiate_Reaction Initiate Reaction with ATP Add_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Convert_ADP Convert ADP to ATP and Generate Luminescence Stop_Reaction->Convert_ADP Measure_Luminescence Measure Luminescence Convert_ADP->Measure_Luminescence Calculate_Inhibition Calculate Percent Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. Prepare solutions of the target kinase, its specific substrate, and ATP in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test inhibitor at various concentrations. Initiate the reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1 hour).

  • Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed AML cells (e.g., MOLM-14, MV4-11) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazoloquinoline inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

In Vivo AML Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an inhibitor in a mouse model of AML.

Methodology:

  • Cell Implantation: Subcutaneously implant human AML cells (e.g., HL-60) into the flank of immunodeficient mice.[11] Alternatively, for a disseminated leukemia model, inject cells intravenously.

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11] Administer the test compound (e.g., this compound) and vehicle control orally or via another appropriate route at a predetermined dosing schedule.

  • Monitoring: Monitor tumor volume using calipers twice weekly and body weight three times a week.[11] For disseminated models, monitor disease progression through bioluminescent imaging if using luciferase-expressing cells.[12]

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.

Conclusion

This compound represents a promising new entrant in the field of pyrazoloquinoline-based kinase inhibitors with its potent dual activity against FLT3 and Haspin. The comparative data presented in this guide highlights its high in vitro potency in AML cell lines, comparable to the established FLT3 inhibitor Quizartinib. While further investigation into its pharmacokinetic profile and in vivo efficacy is warranted, this compound's unique dual-targeting mechanism suggests it could be a valuable therapeutic agent for FLT3-mutated AML and potentially other cancers where Haspin is overexpressed. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound and other pyrazoloquinoline-based inhibitors.

References

Assessing the Therapeutic Window of HSK205 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HSK205 is an investigational inhibitor targeting both F-like tyrosine kinase 3 (FLT3) and Haspin kinase, positioning it as a potential therapeutic for Acute Myeloid Leukemia (AML) and other neoplasms.[1] As this compound is currently in the preclinical stage of development, publicly available data on its therapeutic window is limited. This guide provides a comparative assessment of the preclinical therapeutic window of representative FLT3 and Haspin inhibitors to offer a contextual framework for evaluating the potential of this compound.

The therapeutic window, the dose range between the minimal effective dose (MED) and the maximum tolerated dose (MTD), is a critical determinant of a drug's clinical viability. This guide summarizes key preclinical efficacy and toxicity data for established FLT3 inhibitors (Gilteritinib, Midostaurin, Quizartinib) and emerging Haspin inhibitors (CHR-6494, CX-6258) to provide benchmarks for the anticipated preclinical profile of this compound.

Comparative Efficacy of FLT3 and Haspin Inhibitors

The in vitro and in vivo efficacy of selected FLT3 and Haspin inhibitors are summarized below. These data are derived from various preclinical studies and highlight the potency of these compounds against relevant cancer models.

In Vitro Efficacy: Cellular Potency
CompoundTarget(s)Cell LineIC50 (nM)Reference
FLT3 Inhibitors
GilteritinibFLT3, AXLMV4-11 (AML)0.92[2]
MOLM-13 (AML)2.9[2]
FLT3-ITD Ba/F31.8[2]
FLT3-D835Y Ba/F31.6[2]
MidostaurinFLT3, KIT, PDGFR, VEGFRFLT3-ITD+ AML CellsSubmicromolar[3]
QuizartinibFLT3MOLM-14 (midostaurin-resistant)<1[4]
Haspin Inhibitors
CHR-6494HaspinCOLO-792 (Melanoma)497[5]
RPMI-7951 (Melanoma)628[5]
Various Melanoma Lines396 - 1229[5]
CX-6258Pim-1, Pim-2, Pim-3Various Cancer Lines20 - 3700[1][3]
Pim-15[1][2]
Pim-225[1][2]
Pim-316[1][2]
In Vivo Efficacy: Preclinical Models
CompoundModelDose & ScheduleEfficacy EndpointResultReference
FLT3 Inhibitors
GilteritinibMV4-11 AML Xenograft30 mg/kg, qd, 5 days/weekTumor Growth Inhibition (TGI)78% TGI at Day 21[6][7]
MidostaurinSKNO-1 AML Xenograft80 mg/kg, qdIncreased SurvivalSignificantly increased median survival[3][8]
OCI-AML3 AML Xenograft100 mg/kg, qdIncreased SurvivalSignificantly increased median survival[3][8]
QuizartinibMidostaurin-resistant MOLM-14 Xenograft≥1 mg/kgTumor RegressionObserved tumor regression[4]
Haspin Inhibitors
CHR-6494ApcMin/+ Mouse (Intestinal Polyps)Not specified, i.p. for 50 daysPolyp NumberSignificant reduction in intestinal polyps[9][10]
BxPC-3-Luc Pancreatic Cancer XenograftNot specified, for 4 weeksTumor GrowthSignificant inhibition of tumor growth[11]
CX-6258MV-4-11 AML Xenograft50 mg/kg, po, qdTumor Growth Inhibition (TGI)45% TGI[1][2][12][13]
100 mg/kg, po, qdTumor Growth Inhibition (TGI)75% TGI[1][2][12][13]

Preclinical Safety and Toxicity Profile

The therapeutic window is defined by the balance between efficacy and toxicity. The following table summarizes key preclinical safety findings for the comparator compounds.

CompoundSpeciesDosingKey Toxicity FindingsNOAELReference
FLT3 Inhibitors
MidostaurinPediatric Patients (Phase I/II)60 mg/m²Dose-limiting Grade 3 ALT elevation30 mg/m²[14]
Adult Patients (Phase Ib)100 mg, bid (with chemo)Not tolerated (Grade 3 nausea, vomiting, diarrhea)50 mg, bid (sequentially)[14]
QuizartinibRat (13-week)10 mg/kg/dayHematology changes, increased liver enzymes, bone marrow/lymphoid changes3 mg/kg/day[15]
Dog (13-week)15 mg/kg/dayHematology changes, increased liver enzymes, bone marrow/lymphoid changes5 mg/kg/day[15]
Monkey (13-week)10 mg/kg/day & 6 mg/kg/dayHematology changes, increased liver enzymes, bone marrow/lymphoid changes3 mg/kg/day[15]
Cynomolgus Monkey≥10 mg/kgQTc prolongation-[15]
Haspin Inhibitors
CHR-6494ApcMin/+ MouseNot specified, i.p. for 50 daysImproved body weight, testosterone levels, and spermatogenesisNot reported[9][10]
CX-6258Nude Mice (MV-4-11 Xenograft)50-100 mg/kg, po, qd for 21 daysWell toleratedNot reported[1][2][12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell line proliferation.

Protocol:

  • Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compound (e.g., Gilteritinib) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well).

  • Treatment: Cells are treated with a range of concentrations of the test compound or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

AML Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a human AML xenograft model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Cell Implantation: Human AML cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice. For intravenous injection, cells are suspended in a suitable medium like PBS.

  • Tumor Establishment: Tumor engraftment and growth are monitored. For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, disease progression can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for human CD45+ cells.

  • Treatment: Once tumors are established (e.g., reach a certain volume or show evidence of engraftment), mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage) at specified doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Overall survival is also a key endpoint.

  • Toxicity Assessment: Animal body weight and general health are monitored regularly as indicators of toxicity. At the end of the study, tissues may be collected for histopathological analysis.

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental workflows.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAS_RAF_MEK_ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (FLT3 Inhibitor) This compound->Dimerization Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Haspin_Signaling_Pathway Haspin Haspin Kinase Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates Phosphorylation Phosphorylation of Threonine 3 Histone_H3->Phosphorylation CPC Chromosomal Passenger Complex (CPC) Recruitment Phosphorylation->CPC Promotes Aurora_B Aurora B Kinase Chromosome_Alignment Proper Chromosome Alignment & Segregation Aurora_B->Chromosome_Alignment Ensures CPC->Aurora_B Localizes This compound This compound (Haspin Inhibitor) This compound->Haspin Inhibits

Caption: The role of Haspin in mitosis and its inhibition by this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines AML Cell Lines Compound_Screening Compound Screening (IC50 Determination) Cell_Lines->Compound_Screening Xenograft_Model AML Xenograft Model (e.g., NSG mice) Compound_Screening->Xenograft_Model Lead Compound Efficacy_Study Efficacy Study (Tumor Growth Inhibition, Survival) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study (MTD, NOAEL) Xenograft_Model->Toxicity_Study Therapeutic_Window Therapeutic Window Assessment Efficacy_Study->Therapeutic_Window Toxicity_Study->Therapeutic_Window

Caption: General workflow for preclinical assessment of a therapeutic agent.

References

Comparative Analysis of HSK205 and Other FLT3 Inhibitors Against ITD and TKD Mutations

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and are associated with a poor prognosis. This has spurred the development of targeted FLT3 inhibitors. This guide provides a comparative overview of the novel dual FLT3/haspin kinase inhibitor, HSK205, and other prominent FLT3 inhibitors, focusing on their activity against different mutation types.

Overview of FLT3 Inhibitors

FLT3 inhibitors are broadly classified into two types based on their binding mode. Type I inhibitors bind to the active conformation of the kinase and are generally effective against both ITD and TKD mutations. Type II inhibitors bind to the inactive conformation and are typically potent against FLT3-ITD but show reduced activity against TKD mutations, which stabilize the active conformation.

This compound is a novel, potent dual inhibitor of FLT3 and haspin kinase. Preclinical data show that this compound has significant activity against FLT3-driven AML cell lines, with GI50 values in the low nanomolar range (2-25 nM). Notably, this compound has demonstrated the ability to inhibit the proliferation of AML cell lines with FLT3-ITD that also harbor TKD mutations associated with resistance to other inhibitors, such as D835Y and F691L. This suggests this compound may overcome common resistance mechanisms.

For comparison, this guide includes data on three other well-characterized FLT3 inhibitors:

  • Gilteritinib: A type I inhibitor with activity against both FLT3-ITD and TKD mutations.

  • Quizartinib: A highly potent type II inhibitor with strong activity against FLT3-ITD but limited efficacy against most TKD mutations.

  • Sorafenib: An earlier multi-kinase inhibitor with type II inhibitory action against FLT3, also susceptible to resistance via TKD mutations.

Comparative Efficacy Against FLT3 Mutations

The following tables summarize the inhibitory activities of this compound and comparator drugs against various FLT3 mutation types based on available preclinical data.

Table 1: Inhibitory Activity Against FLT3-ITD Mutations

InhibitorCell LineAssay TypeIC50/GI50 (nM)Citation
This compound MV4-11, MOLM-14Proliferation2 - 25[1]
GilteritinibMV4-11, MOLM-13Cell Growth0.92 - 2.9[2]
QuizartinibMV4-11, MOLM-13, MOLM-14Cell Proliferation0.31 - 0.89[2]
SorafenibMV4-11Proliferation~5[2]

Table 2: Inhibitory Activity Against FLT3-TKD Mutations

InhibitorFLT3-TKD MutationCell Line/AssayActivityCitation
This compound D835Y, F691LProliferation (MOLM-13)Active (Inhibits proliferation of resistant cell lines)[1]
GilteritinibD835H/Y/VBa/F3 cellsActive (Similar inhibitory activity to FLT3-ITD)[3]
QuizartinibD835H/Y/VBa/F3 cellsReduced Activity (Reduced inhibition of autophosphorylation)[3]
SorafenibD835YBa/F3 cellsReduced Activity [3]

Note: Direct IC50 values for this compound against a panel of TKD mutations are not yet publicly available. The activity is inferred from its ability to inhibit cell lines with known resistance-conferring TKD mutations.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for assessing a novel inhibitor.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_mutations Activating Mutations cluster_inhibitors FLT3 Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 ITD FLT3-ITD ITD->FLT3 Juxtamembrane Domain TKD FLT3-TKD TKD->FLT3 Tyrosine Kinase Domain TypeI Type I (e.g., Gilteritinib, this compound) Active against ITD & TKD TypeI->FLT3 Inhibit TypeII Type II (e.g., Quizartinib, Sorafenib) Active against ITD, less active on TKD TypeII->FLT3 Inhibit Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation

Caption: FLT3 signaling pathway activated by ITD or TKD mutations.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (Determine IC50 against recombinant FLT3-WT, ITD, TKD) Cell_Lines Select AML Cell Lines (FLT3-ITD: MV4-11, MOLM-14) (FLT3-TKD mutants) Kinase_Assay->Cell_Lines Promising candidates Proliferation_Assay Cell Proliferation/Viability Assay (MTT) (Determine GI50) Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis (Assess inhibition of FLT3 phosphorylation and downstream targets like STAT5, ERK) Proliferation_Assay->Western_Blot Confirm on-target activity Xenograft Mouse Xenograft Models (Evaluate anti-tumor efficacy) Western_Blot->Xenograft Lead candidates

Caption: Workflow for preclinical evaluation of novel FLT3 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summarized protocols for key assays used to evaluate FLT3 inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.

  • Reagents and Materials: Recombinant human FLT3 (wild-type, ITD, and various TKD mutants), ATP, a suitable kinase substrate (e.g., a synthetic peptide), kinase buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in kinase buffer. b. In a 384-well plate, add the diluted inhibitor, recombinant FLT3 enzyme, and the substrate/ATP mixture. c. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production, which is directly proportional to enzyme activity. e. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Proliferation/Viability Assay (MTT Assay)

This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.

  • Cell Lines: AML cell lines expressing FLT3-ITD (e.g., MV4-11, MOLM-14) or engineered cell lines expressing specific FLT3-TKD mutations.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test inhibitor for a period of 48-72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[2]

Western Blot for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing evidence of on-target inhibitor activity within the cell.

  • Procedure: a. Treat cultured AML cells with the inhibitor at various concentrations for a defined period (e.g., 1-4 hours). b. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2] c. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay). d. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. f. Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, probe for total FLT3 and key downstream targets like p-STAT5 and p-ERK. g. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the p-FLT3 signal relative to total FLT3 indicates effective inhibition.

Conclusion

The landscape of FLT3 inhibitors is evolving, with a focus on developing agents that can overcome resistance mediated by TKD mutations. This compound shows promise as a dual FLT3/haspin kinase inhibitor with activity against AML cells harboring resistance-conferring FLT3-TKD mutations. This profile suggests a potential advantage over type II inhibitors like quizartinib and sorafenib. Its activity spectrum appears comparable to the type I inhibitor gilteritinib, although further direct comparative studies are needed to fully elucidate its potency against a wide range of ITD and TKD mutations. The provided data and protocols offer a framework for researchers to evaluate and compare the efficacy of this compound and other FLT3 inhibitors in relevant preclinical models.

References

Safety Operating Guide

Proper Disposal Procedures for HSK205 (ECOZEN HSK205)

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of HSK205, identified as ECOZEN this compound, a copolyester product from SK Chemicals. While this material is not classified as hazardous under the Globally Harmonized System (GHS), adherence to proper laboratory and waste management protocols is crucial to ensure safety and environmental compliance.[1] Researchers, scientists, and drug development professionals should use the following step-by-step guidance for the operational disposal of this material.

Material Identification and Safety Data

It is critical to confirm that the "this compound" in your laboratory corresponds to the Safety Data Sheet (SDS) for ECOZEN this compound. If your this compound is a different substance, this guidance will not apply, and you must consult the specific SDS for that product.

Summary of Safety Data for ECOZEN this compound:

PropertyValueSource
Chemical Name CopolyesterSDS[1]
GHS Classification Not Classified as HazardousSDS[1]
Physical Form Solid (pellets)General Knowledge
Primary Hazards Molten material can cause thermal burns.SDS[1]
Personal Protective Equipment (PPE) Safety glasses, gloves when handling molten material.SDS[1]
Disposal Consideration Dispose of in accordance with federal, state, and local environmental control regulations.SDS[1]

Experimental Protocol: Standard Disposal of Non-Hazardous Solid this compound

This protocol outlines the standard procedure for disposing of uncontaminated, solid this compound.

Methodology:

  • Confirmation of Non-Contamination: Ensure the this compound waste is not mixed with any hazardous chemicals, solvents, or biological materials. If contaminated, it must be treated as hazardous waste corresponding to the nature of the contaminant.

  • Container Selection: Place the solid this compound waste in a designated, durable, and clearly labeled waste container. The container should be compatible with general laboratory solid waste.

  • Labeling: Label the container as "Non-Hazardous Solid Waste: this compound (Copolyester)". Include the date of waste generation.

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials and high-traffic zones.

  • Disposal: Dispose of the container through your institution's established non-hazardous solid waste stream. Consult your Environmental Health and Safety (EHS) office for specific institutional procedures.

Experimental Protocol: Disposal of this compound Contaminated with Hazardous Materials

This protocol is a general guideline. The specific procedure will depend on the type of contaminant.

Methodology:

  • Hazard Identification: Identify the hazardous substance(s) contaminating the this compound. Refer to the SDS for each contaminant to understand its hazards and disposal requirements.

  • Waste Segregation: Do not mix this compound contaminated with different types of hazardous materials.

  • Container Selection: Use a waste container compatible with the hazardous contaminant. For example, if contaminated with a flammable solvent, use a container suitable for flammable waste.

  • Labeling: Label the container clearly with "Hazardous Waste" and list all chemical constituents, including this compound and the contaminant(s), with their approximate percentages.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, following all institutional and regulatory requirements for hazardous waste storage, including secondary containment.

  • Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service. Complete all necessary waste manifests and documentation as required.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HSK205_Disposal_Workflow start Start: this compound Waste Generated check_contamination Is the this compound waste contaminated with hazardous substances? start->check_contamination non_hazardous_container Place in a designated 'Non-Hazardous Solid Waste' container. check_contamination->non_hazardous_container No identify_contaminant Identify the hazardous contaminant(s). check_contamination->identify_contaminant Yes non_hazardous_path No hazardous_path Yes label_non_hazardous Label container with contents (this compound - Copolyester) and date. non_hazardous_container->label_non_hazardous dispose_non_hazardous Dispose through institutional non-hazardous solid waste stream. label_non_hazardous->dispose_non_hazardous end End of Process dispose_non_hazardous->end hazardous_container Select a compatible 'Hazardous Waste' container. identify_contaminant->hazardous_container label_hazardous Label container with all constituents and hazard warnings. hazardous_container->label_hazardous store_hazardous Store in a designated hazardous waste accumulation area. label_hazardous->store_hazardous dispose_hazardous Arrange for disposal by institutional hazardous waste management. store_hazardous->dispose_hazardous dispose_hazardous->end

Caption: this compound Disposal Decision Workflow

Signaling Pathways (Not Applicable)

The concept of signaling pathways is not applicable to the chemical disposal procedures for this compound. This section is included to acknowledge the user's request, but the content is not relevant to this specific topic.

Disclaimer: This information is based on the Safety Data Sheet for ECOZEN this compound and general laboratory safety principles. It is the responsibility of the user to confirm the identity of their material and to comply with all applicable federal, state, and local regulations, as well as their own institutional policies for waste management. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

Navigating the Safe Handling of HSK205: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on Chemical Identification: Initial searches for "HSK205" did not yield a definitive chemical identity. The information provided below is a template demonstrating the required safety and handling protocols for a hazardous laboratory chemical, using Isopropanol (CAS No. 67-63-0) as a representative example. Researchers must obtain the specific Safety Data Sheet (SDS) for any chemical they are using and apply the appropriate safety measures outlined therein.

This guide provides essential, immediate safety and logistical information for handling a flammable and irritant chemical, exemplified by Isopropanol. It includes operational and disposal plans with step-by-step procedural guidance to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Engineering Controls

Safe handling of hazardous chemicals necessitates a combination of personal protective equipment and engineering controls to minimize exposure.

Engineering Controls:
  • Ventilation: Always handle Isopropanol in a well-ventilated area. A chemical fume hood is required for procedures that may generate significant vapors.[1]

  • Emergency Equipment: An eye wash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Chemical safety glasses with side shields are mandatory. A face shield should be worn in conjunction with goggles when there is a splash hazard.

  • Hand Protection: Wear liquid-tight gloves, such as nitrile or neoprene, to prevent skin contact.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]

Quantitative Exposure Limits for Isopropanol

The following table summarizes the occupational exposure limits for Isopropanol.

OrganizationExposure Limit (8-hour TWA)Short-Term Exposure Limit (STEL)
OSHA (PEL)400 ppm (980 mg/m³)Not Established
ACGIH (TLV)200 ppm400 ppm
NIOSH (REL)400 ppm (980 mg/m³)500 ppm (1225 mg/m³)

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Procedural Guidance: Handling and Disposal

Adherence to standardized procedures is critical for minimizing risks associated with hazardous chemical handling.

Experimental Protocol: Preparation of a 70% Isopropanol Disinfectant Solution

This protocol details the steps for safely preparing a 70% (v/v) Isopropanol solution for disinfection purposes.

Materials:

  • 100% Isopropanol

  • Deionized water

  • Graduated cylinders

  • Glass beaker

  • Stir bar and stir plate

  • Storage bottle with a tight-fitting cap

Procedure:

  • Preparation: Don all required PPE as specified above. Ensure the work area is clean and free of ignition sources. Perform the entire procedure within a chemical fume hood.

  • Measurement: Measure 700 mL of 100% Isopropanol using a clean, dry graduated cylinder.

  • Mixing: Pour the measured Isopropanol into a 1 L glass beaker containing a stir bar.

  • Dilution: Measure 300 mL of deionized water in a separate graduated cylinder. Slowly add the water to the beaker of Isopropanol while gently stirring.

  • Homogenization: Allow the solution to stir for 5-10 minutes to ensure it is thoroughly mixed.

  • Storage: Carefully pour the 70% Isopropanol solution into a clearly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and appropriate hazard pictograms (flammable and irritant).

  • Cleanup: Clean all glassware and equipment used in the procedure. Dispose of any contaminated disposable materials as hazardous waste.

Disposal Plan

All waste generated from the handling of Isopropanol must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all liquid Isopropanol waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste: Dispose of contaminated solid waste (e.g., gloves, paper towels) in a separate, clearly labeled solid hazardous waste container.

  • Container Management: Keep waste containers closed except when adding waste. Store containers in a designated satellite accumulation area.

  • Waste Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of Isopropanol.

Workflow for Safe Isopropanol Handling and Disposal A 1. Prepare Work Area - Don PPE - Verify Fume Hood Operation - Remove Ignition Sources B 2. Chemical Handling - Dispense Isopropanol - Perform Experimental Procedure A->B C 3. Waste Segregation B->C G 5. Decontaminate Work Area - Clean Glassware - Wipe Surfaces B->G D Liquid Waste (Isopropanol Solutions) C->D E Solid Waste (Contaminated Gloves, etc.) C->E F 4. Store in Labeled Hazardous Waste Container D->F E->F I 7. Arrange for EHS Waste Pickup F->I H 6. Doff PPE G->H

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.